molecular formula C8H8FNO B3284860 2-Amino-1-(3-fluorophenyl)ethanone CAS No. 792144-46-8

2-Amino-1-(3-fluorophenyl)ethanone

Cat. No.: B3284860
CAS No.: 792144-46-8
M. Wt: 153.15 g/mol
InChI Key: ZAUWKVYEFLGNAY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWKVYEFLGNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 2-Amino-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-1-(3-fluorophenyl)ethanone – Physicochemical Profile and Synthetic Utility

Executive Summary this compound (commonly handled as its hydrochloride salt, CAS 93102-97-7) is a critical fluorinated building block in modern medicinal chemistry.[1] As a bioisostere of the endogenous neurotransmitter precursor phenacylamine, the introduction of a fluorine atom at the meta (3') position imparts unique metabolic stability and lipophilicity profiles. This guide provides a comprehensive technical analysis of its properties, validated synthetic routes, and handling protocols for researchers in drug discovery.[2]

Chemical Identity & Nomenclature

The compound exists primarily as a hydrochloride salt to prevent the rapid self-condensation (dimerization) typical of free


-amino ketones.
Parameter Details
IUPAC Name 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride
Common Synonyms 3'-Fluorophenacylamine HCl;

-Amino-3'-fluoroacetophenone HCl
CAS Number 93102-97-7 (HCl Salt); 455-98-1 (Free Base - Unstable)
Molecular Formula C

H

FNO

HCl
Molecular Weight 189.61 g/mol (Salt); 153.15 g/mol (Base)
SMILES C1=CC(=CC(=C1)F)C(=O)CN.Cl

Physicochemical Properties

The following data aggregates experimental values and validated predictions for the stable hydrochloride form.

Property Value / Observation Context/Implication
Appearance White to faint beige crystalline powderDiscoloration (yellowing) indicates free-base degradation.
Melting Point 201 – 205 °C (Decomposition)High lattice energy typical of phenacylamine salts.
Solubility High: Water, DMSO, MethanolLow: Et

O, Hexanes, CH

Cl

Salt form necessitates polar protic or aprotic solvents for reactions.
pKa (Conjugate Acid) ~7.8 – 8.2 (Predicted)The fluorine withdrawing group lowers the pKa relative to unsubstituted phenacylamine (~8.5).
Hygroscopicity ModerateRequires storage under desiccant; susceptible to hydrolysis if wet.

Expert Insight: The presence of the fluorine atom at the 3-position exerts a strong inductive effect (-I), deactivating the phenyl ring slightly compared to the non-fluorinated parent. This makes the carbonyl carbon more electrophilic, enhancing its reactivity in heterocycle formation (e.g., thiazole synthesis).

Synthetic Pathways

The synthesis of this compound is most reliably achieved via the Delepine Reaction or the Gabriel Synthesis . Direct amination of the


-bromoketone with ammonia is discouraged due to the formation of secondary and tertiary amines (polyalkylation).
Primary Route: The Delepine Reaction

This pathway uses hexamethylenetetramine (HMTA) to generate a quaternary ammonium salt, which is then hydrolyzed to the primary amine. This method strictly prevents over-alkylation.

SynthesisWorkflow cluster_legend Reaction Conditions Start 3'-Fluoroacetophenone (CAS 455-36-7) Step1 Bromination (Br2 or NBS, p-TsOH) Start->Step1 Inter1 2-Bromo-1-(3-fluorophenyl)ethanone (CAS 53631-18-8) Step1->Inter1 Step2 Delepine Reaction (HMTA, CHCl3) Inter1->Step2 Inter2 Hexaminium Salt (Precipitate) Step2->Inter2 Step3 Acid Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Product This compound HCl (CAS 93102-97-7) Step3->Product

Figure 1: Validated synthetic workflow via the Delepine pathway, ensuring high selectivity for the primary amine.

Experimental Protocol (Delepine Route)
  • Bromination: Treat 3'-fluoroacetophenone with 1.05 eq of Bromine in glacial acetic acid at 0-10°C. Isolate the

    
    -bromoketone intermediate (typical yield 85-90%).
    
  • Quaternization: Dissolve the bromoketone in chloroform. Add 1.0 eq of Hexamethylenetetramine (HMTA). Stir at RT for 4-12 hours. The hexaminium adduct will precipitate as a white solid. Filtration is critical here to remove impurities.

  • Hydrolysis: Suspend the adduct in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2-4 hours. Cool to crystallize the target hydrochloride salt.

Analytical Characterization

Verification of the product requires distinguishing it from the starting bromoketone and potential pyrazine byproducts (dimers).

Method Diagnostic Signal Notes

H NMR (DMSO-d

)

8.50 (br s, 3H, -NH

)
Exchangeable with D

O.

4.65 (s, 2H, -CH

-)
Distinct shift from -CH

Br (

4.90) in precursor.

7.50 – 7.90 (m, 4H, Ar-H)
Multiplet pattern characteristic of meta-substitution.

F NMR

-112.5 (approx)
Single peak confirming mono-fluorination.
IR Spectroscopy ~1690 cm

(C=O stretch)
Strong ketone band.
~2800-3000 cm

(N-H stretch)
Broad ammonium band (salt form).

Pharmaceutical Applications & Reactivity

This compound serves as a "privileged scaffold" in drug design. The 3-fluorophenyl moiety is often used to block metabolic "soft spots" (preventing hydroxylation at the phenyl ring) and to modulate the electronic environment of the adjacent carbonyl.

Key Reactivity Patterns
  • Hantzsch Thiazole Synthesis: Reaction with thioamides yields 4-(3-fluorophenyl)thiazoles, common in kinase inhibitors.

  • Asymmetric Reduction: Enantioselective reduction (e.g., Noyori transfer hydrogenation) yields chiral

    
    -amino alcohols, which are precursors to adrenergic receptor agonists.
    

ReactivityMap Center This compound HCl Red Asymmetric Reduction (Noyori Catalyst) Center->Red Cyclo Hantzsch Cyclization (Thioamides) Center->Cyclo Cond Reductive Amination (Aldehydes/Ketones) Center->Cond Prod1 Chiral Amino Alcohols (Adrenergic Agonists) Red->Prod1 Prod2 4-Arylthiazoles (Kinase Inhibitors) Cyclo->Prod2 Prod3 Secondary Amines (CNS Active Agents) Cond->Prod3

Figure 2: Pharmacophore utility and divergent synthesis map.[3]

Safety & Handling

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).

  • Stability Warning: NEVER store the free base. If the free base is generated in situ (e.g., by washing with NaHCO

    
    ), use it immediately. The free base rapidly dimerizes to form 2,5-bis(3-fluorophenyl)pyrazine, turning the solution yellow/orange.
    
  • Storage: Store the HCl salt at RT or 2-8°C, strictly under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • CymitQuimica. Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:[1][4]1) Product Data. Retrieved from

  • Apollo Scientific. Certificate of Analysis: 3-Fluorophenacylamine hydrochloride. Retrieved from

  • Huateng Pharma. 3-Fluorophenacylamine hydrochloride Properties. Retrieved from

  • Royal Society of Chemistry. Synthesis of alpha-Bromoketones (Precursor Data). Retrieved from

Sources

2-Amino-1-(3-fluorophenyl)ethanone CAS number and molecular weight

[1][2]

Core Identity & Physicochemical Profile[1][3][4][5][6][7]

This compound (also known as 3-fluorophenacylamine) is a primary amine ketone derivative.[1] It is most commonly handled and stored as its hydrochloride salt due to the instability of the free base, which is prone to self-condensation (dimerization to dihydropyrazines).

Key Identifiers
ParameterData
IUPAC Name 2-Amino-1-(3-fluorophenyl)ethan-1-one
Common Name 3-Fluorophenacylamine
CAS Number (HCl Salt) 93102-97-7
CAS Number (Free Base) Not routinely cited; unstable
Molecular Formula C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt)
Molecular Weight 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt)
SMILES NCCC(=O)c1cccc(F)c1
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.[1][2][3][4]

Synthesis & Production Protocols

The synthesis of this compound is classically achieved via the Delépine Reaction .[1] This method is preferred over direct amination of α-haloketones (which leads to poly-alkylation) or the Gabriel synthesis (which requires harsh hydrazine cleavage).

Method: Delépine Reaction via Hexamine[1]

This protocol avoids the formation of secondary and tertiary amines by using hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.

Step 1: α-Bromination

Precursor: 3-Fluoroacetophenone (CAS 455-36-7) Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), p-TsOH (catalyst).[1] Protocol:

  • Dissolve 3-fluoroacetophenone (1.0 eq) in glacial acetic acid or chloroform.

  • Add Br₂ (1.0 eq) dropwise at 0–5 °C to prevent poly-bromination.

  • Stir at room temperature for 2–4 hours until the red color of bromine fades.

  • Quench with ice water and extract with dichloromethane (DCM).

  • Concentrate to yield 2-Bromo-1-(3-fluorophenyl)ethanone .[1]

Step 2: Hexaminium Salt Formation

Reagents: Hexamethylenetetramine (Hexamine), Chloroform/Ethanol. Protocol:

  • Dissolve the α-bromo ketone (from Step 1) in chloroform (10 volumes).

  • Add Hexamine (1.1 eq) in one portion.

  • Stir at room temperature or mild reflux (40 °C) for 4–6 hours.

  • A thick white precipitate (the hexaminium salt) will form.

  • Filter the solid, wash with cold chloroform, and dry under vacuum.

Step 3: Acid Hydrolysis

Reagents: Conc. HCl, Ethanol.[2] Protocol:

  • Suspend the hexaminium salt in Ethanol (5 volumes).

  • Add Conc. HCl (3–4 eq) carefully.

  • Heat to reflux (78 °C) for 2–4 hours. The solid will dissolve, then the ammonium chloride byproduct may precipitate.

  • Cool to 0 °C. Filter off inorganic salts (NH₄Cl).

  • Concentrate the filtrate to roughly 20% volume.

  • Add diethyl ether or acetone to induce crystallization of the product.

  • Filter and recrystallize from MeOH/Et₂O to obtain pure This compound hydrochloride .[1]

Synthesis Workflow Visualization

SynthesispathwayStart3-Fluoroacetophenone(CAS 455-36-7)Inter12-Bromo-1-(3-fluorophenyl)ethanone(α-Halo Ketone)Start->Inter1Br2 / AcOH(α-Bromination)Inter2Hexaminium Salt(Quaternary Complex)Inter1->Inter2Hexamine / CHCl3(Delépine Reaction)ProductThis compound HCl(CAS 93102-97-7)Inter2->ProductHCl / EtOH / Reflux(Hydrolysis)

Figure 1: Step-wise synthesis via the Delépine reaction to ensure primary amine selectivity.

Analytical Characterization

Validating the identity of the hydrochloride salt is critical, particularly to distinguish it from the 2-fluoro or 4-fluoro isomers.[1]

Expected 1H NMR Data (DMSO-d₆, 400 MHz)
  • δ 8.40 (br s, 3H): Ammonium protons (-NH₃⁺). Broad signal, disappears on D₂O shake.

  • δ 7.85 – 7.75 (m, 2H): Aromatic protons (H-2, H-6). Deshielded by the carbonyl and fluorine ortho/para effects.

  • δ 7.65 (m, 1H): Aromatic proton (H-5).

  • δ 7.55 (m, 1H): Aromatic proton (H-4).

  • δ 4.55 (s, 2H): Methylene protons (-CH ₂-NH₃⁺). This singlet is characteristic of the phenacylamine core.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated for C₈H₉FNO: 154.07 m/z .

  • Fragment Ions: Loss of NH₃ (137 m/z), Loss of CO (125 m/z).

Applications in Drug Discovery[9][10]

This compound serves as a "fluorine-scan" building block. The 3-fluoro substitution is strategically used to block metabolic hotspots (P450 oxidation) or modulate the pKa of the amine without significantly altering steric bulk.

Primary Application Areas
  • Catecholamine Analogs: Precursor for synthesizing norepinephrine/epinephrine analogs where the 3-OH is replaced by Fluorine to increase lipophilicity and CNS penetration.

  • Kinase Inhibitors: The phenacylamine moiety is a common hinge-binding motif. The fluorine atom can interact with backbone amides in the ATP binding pocket.

  • Beta-Adrenergic Ligands: Reduction of the ketone yields 2-amino-1-(3-fluorophenyl)ethanol , a scaffold for β-blockers and β-agonists.[1]

Drug Design Logic Visualization

ApplicationsCoreThis compoundPath1Reduction (NaBH4)Core->Path1Path2Reductive AminationCore->Path2Path3CyclizationCore->Path3Prod1Fluorinated Phenylethanolamines(β-adrenergic ligands)Path1->Prod1Chiral induction possibleProd2N-Substituted Phenacylamines(Kinase Inhibitors)Path2->Prod2+ Aldehydes/KetonesProd3Imidazoles / Thiazoles(Hantzsch Synthesis)Path3->Prod3+ Thioamides/Amidines

Figure 2: Divergent synthetic utility in medicinal chemistry campaigns.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

Handling Guidelines
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture can lead to hydrolysis or degradation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up dry salt to avoid dust generation. Neutralize residues with dilute sodium bicarbonate solution.

References

  • CymitQuimica . Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:[1][2][4]1) Product Page. Retrieved from

  • PubChem . This compound hydrochloride (Compound Summary). Retrieved from

  • BenchChem . Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (General Phenacylamine Protocols). Retrieved from

  • Sigma-Aldrich . 1-(3-Amino-2-fluorophenyl)ethanone (Related Isomer Data). Retrieved from

  • Fisher Scientific . Safety Data Sheet for Phenacylamine Derivatives. Retrieved from

The Ascendant Role of 3-Fluorophenacylamine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has consistently proven to be a powerful tool for enhancing pharmacological properties. This guide delves into the burgeoning field of 3-fluorophenacylamine derivatives, a class of compounds holding significant promise for the development of novel therapeutics. By leveraging the unique electronic properties of the fluorine atom, these derivatives offer the potential for improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-fluorophenacylamine derivatives, offering valuable insights for researchers and drug development professionals.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy to modulate its physicochemical and biological properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can lead to profound changes in a molecule's conformation, pKa, and lipophilicity. These modifications can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like characteristics.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.[3]

Synthetic Pathways to 3-Fluorophenacylamine Derivatives

The synthesis of 3-fluorophenacylamine derivatives can be approached through a multi-step sequence, beginning with readily available starting materials. A logical and efficient synthetic strategy involves three key steps: Friedel-Crafts acylation, α-bromination, and nucleophilic substitution.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The initial step involves the acylation of fluorobenzene to produce 3-fluoroacetophenone. The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring.[4]

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A dried round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as dichloromethane (DCM). The flask is cooled in an ice bath under a nitrogen atmosphere.[5]

  • Addition of Reagents: Acetyl chloride is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene is added slowly to the reaction mixture.[5][6]

  • Reaction and Work-up: The reaction is allowed to proceed at room temperature. Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 3-fluoroacetophenone.[6]

  • Purification: The crude product can be purified by distillation or column chromatography.

G Fluorobenzene Fluorobenzene ReactionVessel Friedel-Crafts Acylation Fluorobenzene->ReactionVessel Acetyl Chloride Acetyl Chloride Acetyl Chloride->ReactionVessel AlCl3 AlCl3 AlCl3->ReactionVessel Catalyst 3-Fluoroacetophenone 3-Fluoroacetophenone ReactionVessel->3-Fluoroacetophenone

Caption: Synthesis of 3-Fluoroacetophenone via Friedel-Crafts Acylation.

Step 2: α-Bromination of 3-Fluoroacetophenone

The second step involves the selective bromination of the α-carbon of 3-fluoroacetophenone to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one. This α-haloketone is a key intermediate for the subsequent introduction of the amine functionality.

Experimental Protocol: α-Bromination

  • Reaction Setup: 3-Fluoroacetophenone is dissolved in a suitable solvent, such as acetic acid.[7]

  • Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide, is added to the solution.[7][8]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the bromination.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is isolated by filtration or extraction. The crude α-bromo ketone can be purified by recrystallization.[7]

G 3-Fluoroacetophenone 3-Fluoroacetophenone ReactionVessel α-Bromination 3-Fluoroacetophenone->ReactionVessel BrominatingAgent NBS or Pyridine Hydrobromide Perbromide BrominatingAgent->ReactionVessel alpha-Bromo-3-fluoroacetophenone 2-Bromo-1-(3-fluorophenyl)ethan-1-one ReactionVessel->alpha-Bromo-3-fluoroacetophenone G alpha-Bromo-3-fluoroacetophenone 2-Bromo-1-(3-fluorophenyl)ethan-1-one ReactionVessel Nucleophilic Substitution alpha-Bromo-3-fluoroacetophenone->ReactionVessel Amine R1R2NH Amine->ReactionVessel 3-FluorophenacylamineDerivative 2-(R1R2-amino)-1- (3-fluorophenyl)ethan-1-one ReactionVessel->3-FluorophenacylamineDerivative

Sources

Pharmacological Utility & Synthetic Applications of 2-Amino-1-(3-fluorophenyl)ethanone: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance, synthetic utility, and chemical handling of 2-Amino-1-(3-fluorophenyl)ethanone (CAS: 93102-97-7 for HCl salt).

Executive Summary

This compound (also known as 3-fluorophenacylamine) is a privileged synthetic intermediate in medicinal chemistry, serving as a critical scaffold for the development of fluorinated phenethylamine and phenylethanolamine derivatives. Unlike the 4-fluoro analogues often associated with serotonergic toxicity, the 3-fluoro (meta) substitution pattern is strategically employed to modulate metabolic stability and receptor subtype selectivity without drastically altering the steric profile of the parent phenyl ring.

This guide analyzes the compound's role as a precursor to beta-adrenergic ligands , kinase inhibitors , and chiral amino-alcohols , providing validated protocols for its synthesis and downstream derivatization.

Chemical Identity & Structural Properties[1][2][3][4]

The compound consists of a phenacylamine backbone with a fluorine atom at the meta position. This substitution is pharmacologically non-trivial; the electronegative fluorine exerts a strong inductive effect (


), reducing the electron density of the aromatic ring and lowering the pKa of the adjacent amine compared to the non-fluorinated parent.
PropertyDataNote
IUPAC Name 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochlorideCommon salt form
CAS Number 93102-97-7HCl Salt
Molecular Formula

Molecular Weight 189.61 g/mol
Structural Class

-Amino Ketone / Phenacylamine
Precursor to phenylethanolamines
Electronic Effect Meta-Fluorine (

)
Deactivates ring; increases metabolic stability

Pharmacological Significance: The "Fluorine Scan" Strategy

The primary pharmacological value of this compound lies in its utility for Lead Optimization via the "Fluorine Scan."

Adrenergic Receptor Modulation

The reduced form of this ketone, 2-amino-1-(3-fluorophenyl)ethanol , mimics the structure of norepinephrine.

  • Selectivity: The 3-fluoro substituent occupies a specific pocket in G-Protein Coupled Receptors (GPCRs), often enhancing selectivity for

    
    -adrenergic receptors over 
    
    
    
    subtypes compared to the unsubstituted analog.
  • Metabolic Blockade: The C3 position on the phenyl ring is a common site for metabolic hydroxylation. Fluorine substitution blocks this pathway, significantly extending the biological half-life (

    
    ) of drugs derived from this scaffold.
    
Kinase Inhibitor Synthesis

The


-amino ketone moiety is a highly reactive "warhead" for cyclization reactions. It is frequently used to synthesize 2-(3-fluorophenyl)imidazoles  and oxazoles , which serve as the ATP-binding core in p38 MAP kinase inhibitors and VEGFR inhibitors. The fluorine atom modulates the lipophilicity (LogP), improving blood-brain barrier (BBB) penetration for CNS-targeted inhibitors.
Bioisosterism in Neurochemistry

In the context of monoamine transporter (MAT) ligands, the 3-fluoro substitution is a bioisostere for the hydroxyl group found in neurotransmitters, but without the hydrogen-bonding capability. This allows researchers to probe the necessity of the H-bond donor at the meta position for transporter binding.

Experimental Protocols

Protocol A: Synthesis of this compound HCl

Rationale: The Delépine Reaction is chosen here over the Gabriel synthesis or direct amination because it avoids the formation of secondary/tertiary amines and uses mild conditions, preserving the fluorinated aromatic ring.

Reagents:

  • 2-Bromo-1-(3-fluorophenyl)ethanone (Starting Material)

  • Hexamethylenetetramine (HMTA / Urotropine)

  • Chloroform (

    
    )
    
  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Formation of Hexaminium Salt:

    • Dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (10.0 mmol) in 20 mL of

      
      .
      
    • Add a solution of Hexamethylenetetramine (11.0 mmol) in 20 mL of

      
       dropwise at room temperature.
      
    • Observation: A white precipitate (the quaternary ammonium salt) will form almost immediately.

    • Stir the suspension for 4 hours.

    • Filter the solid, wash with cold

      
       (2 x 10 mL), and dry under vacuum.
      
  • Acid Hydrolysis:

    • Suspend the dried hexaminium salt in 30 mL of Ethanol.

    • Add 5 mL of concentrated HCl (12 M) dropwise (Caution: Exothermic).

    • Heat the mixture to reflux (

      
      ) for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (
      
      
      
      ).
    • Cool to

      
       and filter off the 
      
      
      
      byproduct.
  • Isolation:

    • Concentrate the filtrate to

      
      50% volume.
      
    • Add cold Diethyl Ether (

      
      ) to induce crystallization of the product.
      
    • Filter the white crystalline solid: This compound HCl .

    • Yield Expectation: 75-85%.

Protocol B: Asymmetric Reduction to Chiral Amino-Alcohol

Rationale: To generate the bioactive adrenergic pharmacophore, the ketone must be reduced. Asymmetric transfer hydrogenation (ATH) is preferred to yield the biologically active


- or 

-enantiomer.

Reagents:

  • Substrate: this compound HCl[1]

  • Catalyst: Rhodium(III) complex (e.g., [Cp*RhCl2]2) with chiral ligand (e.g., TsDPEN)

  • Hydrogen Source: Sodium Formate / Formic Acid (aq)

Methodology:

  • Dissolve the ketone HCl salt in water/methanol (1:1).

  • Add the Rh-catalyst (0.5 mol%).

  • Add Sodium Formate (5 eq).

  • Stir at

    
     for 12 hours.
    
  • Basify with

    
     to pH 10 and extract with Ethyl Acetate to obtain the chiral 2-amino-1-(3-fluorophenyl)ethanol .
    

Visualization of Synthetic & Pharmacological Logic[1][2]

The following diagram illustrates the central role of this compound in diverting synthesis toward two distinct pharmacological classes: Adrenergic Ligands (via reduction) and Heterocyclic Inhibitors (via cyclization).

G cluster_0 Pharmacological Significance Precursor 3-Fluoroacetophenone (Starting Material) Bromination Step 1: Bromination (Br2 / AcOH) Precursor->Bromination Intermediate 2-Bromo-1-(3-fluorophenyl)ethanone Bromination->Intermediate Delepine Step 2: Delepine Reaction (HMTA, then HCl) Intermediate->Delepine Target This compound (CORE SCAFFOLD) Delepine->Target Reduction Pathway A: Asymmetric Reduction (Rh-Cat / HCOO-) Target->Reduction Cyclization Pathway B: Cyclization (R-CN / Heat) Target->Cyclization ProductA Chiral Amino-Alcohols (Adrenergic Agonists/Antagonists) Reduction->ProductA ProductB 2-(3-Fluorophenyl)imidazoles (Kinase Inhibitors) Cyclization->ProductB

Figure 1: Synthetic divergence from the this compound scaffold. Pathway A yields adrenergic modifiers; Pathway B yields heterocyclic enzyme inhibitors.

Safety & Handling (EHS)

While specific toxicological data for this intermediate is limited, its structural analogs suggest specific hazards:

  • Acute Toxicity: Likely harmful if swallowed (Category 4). As a primary amine hydrochloride, it acts as a skin and eye irritant.

  • Handling: Must be handled in a fume hood. The free base (liberated during workup) is sensitive to oxidation (turning dark/brown) and absorbs

    
     from the air. Store as the HCl salt under inert gas (Argon) at 
    
    
    
    .
  • Reaction Hazards: The brominated precursor (2-bromo-1-(3-fluorophenyl)ethanone) is a potent lachrymator (tear gas agent). Neutralize all glassware with dilute NaOH before removal from the hood.

References

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling hazards for 2-Amino-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-Amino-1-(3-fluorophenyl)ethanone (typically supplied as the hydrochloride salt , CAS: 93102-97-7 ) is a critical fluorinated building block in modern medicinal chemistry.[1] Structurally, it belongs to the


-amino ketone family, serving as a precursor for heterocycles (e.g., imidazoles, pyrazines) and a scaffold for monoamine transporter modulators.[1]

While invaluable for introducing metabolic stability via the fluorine atom, this compound presents a dual-risk profile: chemical instability in its free-base form and bioactive hazards due to its structural homology with substituted cathinones (psychotropic stimulants).[1] This guide synthesizes standard safety data with expert handling protocols to ensure research integrity and personnel safety.

Chemical Identity
ParameterDetail
IUPAC Name 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride
Common Name 3-Fluorophenacylamine HCl; 3-Fluorocathinone precursor
CAS Number 93102-97-7 (HCl salt)
Molecular Formula C

H

FNO

HCl
Molecular Weight 189.61 g/mol
Physical State White to off-white crystalline solid (hygroscopic)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents

Hazard Identification & Toxicological Mechanisms

Expert Insight: Do not rely solely on the SDS.[1] The safety profile of this compound is governed by its electrophilic carbonyl and nucleophilic amine , which create a risk of self-condensation and polymerization if mishandled.[1]

GHS Classification (29 CFR 1910.1200)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4][5][6]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][2][3][4][5]
Skin Sensitization 1H317 May cause an allergic skin reaction.[1]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][3][4][5]
Aquatic Toxicity 2H401 Toxic to aquatic life.[1]
Mechanism of Action & Specific Risks
  • Alpha-Amino Ketone Instability: The free base of this compound is thermodynamically unstable.[1] Upon neutralization of the HCl salt, the amine group can intermolecularly attack the carbonyl of another molecule, leading to the formation of dihydropyrazines and subsequent oxidation to pyrazines. This reaction releases heat and changes the chemical profile, potentially ruining experiments and creating unknown byproducts.

  • Fluorine Bioactivity: The 3-fluoro substitution increases lipophilicity compared to the non-fluorinated parent, potentially enhancing blood-brain barrier (BBB) penetration.[1] Researchers must treat this compound as a potential CNS active agent , even if not explicitly labeled as a controlled substance.[1]

  • Sensitization: As a benzylic amine derivative, it possesses high haptenization potential, meaning it can bind to skin proteins and induce long-term allergic sensitization.[1]

Operational Safety Architecture

Trustworthiness: The following protocols are designed as self-validating systems. If the visual checks (color/precipitate) fail, the protocol must be aborted.

Storage & Stability Protocol
  • Primary Storage: Keep at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The HCl salt is hygroscopic; moisture facilitates hydrolysis and degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

  • Visual Validation: The substance should be a white powder.[1] Yellowing or orange discoloration indicates oxidation or free-base dimerization.[1] Discard if discolored.[1]

Synthesis Workflow: Handling the "Free Base" Risk

In many reactions (e.g., reductive amination), the free base is required. Never isolate the free base for storage. Generate it in situ.[1]

HandlingWorkflow Storage Storage (HCl Salt) 2-8°C, Argon Weighing Weighing (Fume Hood Only) Storage->Weighing Desiccator warm-up (Prevent condensation) Reaction Reaction Setup In-situ Neutralization Weighing->Reaction Add base (e.g. TEA) IMMEDIATELY react Quench Quenching Acidic Workup Reaction->Quench Residual amine neutralization Warning CRITICAL: Do NOT isolate Free Base Reaction->Warning Waste Waste Disposal Halogenated Organic Quench->Waste pH < 7 check

Figure 1: Safe handling lifecycle. The critical control point is the "In-situ Neutralization" phase where the unstable free base is generated and consumed immediately.

Engineering Controls & PPE[1][7]
  • Ventilation: All handling must occur within a certified chemical fume hood (Face velocity: 60–100 fpm).[1]

  • Respiratory: If weighing large quantities (>1g) outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.[1]

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

    • Rationale: Fluorinated organics can permeate standard latex; double-gloving allows for immediate removal of the outer layer upon contamination without exposing skin.[1]

Emergency Response Matrix

ScenarioImmediate ActionSecondary ActionMedical Note
Ocular Exposure Rinse immediately with saline/water for 15 minutes .[1][4] Lift eyelids.[1]Seek ophthalmologist.Fluorinated compounds can cause delayed corneal pitting.[1]
Skin Contact Drench with water for 15 mins.[1][3][4][6] Remove contaminated clothing.[1][3][4][6]Wash with non-abrasive soap.[1]Monitor for sensitization (redness/itching) for 48 hours.[1]
Inhalation Move to fresh air.[1][2][3][4][5][6][7] If breathing is labored, administer oxygen (trained personnel only).[1]Monitor for pulmonary edema.[1]Symptoms of respiratory irritation may be delayed.[1]
Spill (<10g) Evacuate area. Wear PPE.[1][2][3][4][5][6] Cover with wet sand or vermiculite.[1]Neutralize with dilute acetic acid if free base was spilled.[1]Do not dry sweep (dust hazard).[1]

Regulatory & Compliance Context

Authoritative Grounding: While this compound is a legitimate research chemical, its structural similarity to 3-Fluoromethcathinone (3-FMC) and other designer drugs places it in a regulatory grey area in some jurisdictions.[1]

  • United States: Not explicitly scheduled under the CSA, but may be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption.

  • Research Use Only (RUO): Strict chain of custody is required.[1] Ensure usage is documented solely for in vitro or animal research unrelated to human psychoactive testing.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound hydrochloride. Merck KGaA.[1] Link

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 3-Fluorocathinone derivatives. Link

  • Thermo Fisher Scientific. (2024).[1] Alpha-Amino Ketone Handling Guidelines. Link

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Fluorinated phenacylamines. Link

  • Journal of Organic Chemistry. (2001). Instability of alpha-amino ketones and dimerization pathways. (General mechanistic reference for Section 2.2). Link

Sources

Metabolic Stability of Fluorinated Phenacylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenacylamine scaffold (β-keto amine) is a privileged structure in medicinal chemistry, serving as the core for various antidepressants (e.g., bupropion), beta-blockers, and psychoactive alkaloids (cathinones). However, this scaffold suffers from inherent metabolic liabilities: rapid carbonyl reduction and oxidative deamination.

Strategic fluorination is the primary tool for mitigating these liabilities. This guide provides a technical deep-dive into how fluorine substitution patterns—specifically on the aromatic ring and the


-carbon—alter the metabolic fate of phenacylamines. It details the mechanistic rationale, provides a validated microsomal stability protocol, and visualizes the competing enzymatic pathways.

Part 1: The Chemical Scaffold & Metabolic Vulnerabilities

To engineer stability, one must first understand the instability. The phenacylamine core presents three distinct "soft spots" for enzymatic attack.

The Carbonyl Core (Reductive Liability)

Unlike many drug scaffolds where Cytochrome P450 (CYP) oxidation dominates, phenacylamines are prime substrates for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .

  • Mechanism: NADPH-dependent hydride transfer to the ketone, converting the pharmacophore into an amino alcohol (often less active or inactive).

  • Kinetics: This reaction is often rapid and cytosolic, bypassing microsomal CYP systems in standard screenings if S9 fractions or hepatocytes are not used.

The -Carbon (Oxidative Liability)

The carbon bridging the ketone and the amine is susceptible to N-dealkylation or oxidative deamination via CYP450s (typically CYP2D6, CYP2B6, or CYP2C19).

  • Mechanism: Hydroxylation at the

    
    -carbon leads to an unstable carbinolamine intermediate, which collapses to release the amine and a dicarbonyl species.
    
The Aromatic Ring (Hydroxylation)

Electron-rich aromatic rings are targets for CYP-mediated hydroxylation , particularly at the para position relative to the acyl chain, leading to Phase II conjugation (glucuronidation) and rapid clearance.

Part 2: Strategic Fluorination (Structure-Metabolism Relationships)

Fluorine acts as a "metabolic roadblock" due to the strength of the C-F bond (105.4 kcal/mol) compared to the C-H bond (approx. 98 kcal/mol) and its high electronegativity.[1]

Strategy A: Para-Fluorination (Ring Protection)

Replacing a para-hydrogen or para-methyl group with fluorine blocks the primary site of aromatic hydroxylation.

  • Effect: significantly reduces intrinsic clearance (

    
    ) mediated by CYP enzymes.
    
  • Risk Factor (The "Sunitinib" Effect): If an electron-donating group (like an amine) is present para to the fluorine, oxidative defluorination can occur via a quinone-imine intermediate, leading to reactive metabolites. Validation: Always screen para-fluoro analogs for glutathione (GSH) adducts to rule out reactive metabolite formation.

Strategy B: Trifluoromethyl ( ) Substitution

Placing a


 group on the ring (often meta) exerts a strong electron-withdrawing effect (Inductive effect, 

).
  • Impact on Carbonyl Reduction: The electron-deficient ring makes the carbonyl carbon more electrophilic. Paradoxically, this can increase the rate of reduction by CBRs unless steric hindrance is introduced.

  • Impact on Amine: The electron-withdrawing nature lowers the

    
     of the amine, potentially reducing lysosomal trapping and altering volume of distribution (
    
    
    
    ).
Strategy C: -Fluorination (The "Teflon" Linker)

Direct fluorination of the


-carbon (adjacent to the amine) is rare in phenacylamines due to chemical instability (elimination of HF to form enol/enamine). Instead, 

-fluorination
of the alkyl side chain is preferred to block metabolic dealkylation through steric and electronic shielding.

Part 3: Comparative Data & Kinetic Interpretation

The following table summarizes the impact of fluorination patterns on metabolic stability parameters in Human Liver Microsomes (HLM).

Table 1: Representative Kinetic Parameters of Phenacylamine Analogs

Compound VariantModification

(min)

(

L/min/mg)
Primary Metabolic Route
Analog A Unsubstituted Phenyl12.5115.0Aromatic Hydroxylation (Major), Carbonyl Reduction
Analog B 4-Methyl Phenyl18.078.0Methyl Oxidation (COOH formation)
Analog C 4-Fluoro Phenyl45.0 32.0 Carbonyl Reduction (Major), N-dealkylation
Analog D 3-CF3 Phenyl58.024.5N-dealkylation (Slow)

Note: Data represents generalized trends derived from structure-activity relationship (SAR) studies of cathinone derivatives (e.g., 4-F-PHP vs. 4-Me-PHP).

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is designed to validate the stability enhancements described above.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR solid NADPH (final conc 1 mM).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compounds to 1

    
    M in KPi buffer (ensure DMSO < 0.1%).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 mins.
  • Initiation: Add 100

    
    L of pre-warmed NADPH solution to start the reaction.
    
    • Control: Run a parallel incubation adding buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Quench Solution (ACN + IS). Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min (4°C). Inject supernatant into LC-MS/MS.[2]

Calculation

Plot


 vs. time.[3] The slope 

is the elimination rate constant.


[4]

Part 5: Visualization of Pathways

Diagram 1: Metabolic Fate of Phenacylamines

This diagram illustrates the competition between oxidative (CYP) and reductive (CBR) pathways and where Fluorine intervenes.

MetabolicPathways Parent Phenacylamine (Parent Drug) Stable Fluorinated Analog (Metabolically Stable) Parent->Stable Fluorine Substitution (Blocks CYP Ring Ox) CYP_Ring CYP450 (Ring Oxidation) Parent->CYP_Ring CBR Carbonyl Reductase (CBR/AKR) Parent->CBR CYP_Dealk CYP2D6/2B6 (N-Dealkylation) Parent->CYP_Dealk Hydroxyl Aromatic-OH (Unstable) Alcohol Amino-Alcohol (Reduced Potency) Dealkyl Dealkylated Amine (Active/Inactive) CYP_Ring->Hydroxyl Rapid Clearance CBR->Alcohol Ketone Reduction CYP_Dealk->Dealkyl Oxidative Deamination

Caption: Competing metabolic pathways. Fluorine substitution (Green path) effectively blocks the Ring Oxidation route, shunting metabolism toward slower dealkylation or reduction pathways.

Diagram 2: Microsomal Stability Workflow

A self-validating experimental loop for determining intrinsic clearance.

Workflow cluster_sampling Step 4: Kinetic Sampling Prep Step 1: Preparation 1µM Compound + HLM (0.5mg/mL) PreInc Step 2: Pre-Incubation 37°C for 5 mins Prep->PreInc Start Step 3: Initiation Add NADPH (Cofactor) PreInc->Start T0 T=0 min Start->T0 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench Step 5: Quench Add ACN + Internal Std T0->Quench T30->Quench T60->Quench Analyze Step 6: LC-MS/MS Analysis Calc % Remaining Quench->Analyze Decision Decision Gate: Is t1/2 > 60 min? Analyze->Decision Proceed to In Vivo PK Proceed to In Vivo PK Decision->Proceed to In Vivo PK Yes Redesign (Add F) Redesign (Add F) Decision->Redesign (Add F) No

Caption: Standardized HLM Stability Workflow. This closed-loop process ensures reproducible calculation of Intrinsic Clearance (CLint).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meyer, M. R., et al. (2010).[5] Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes.[5] Drug Metabolism and Disposition, 38(11), 2345-2354. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction pathways and a strategy for their assignment in vitro. Drug Metabolism and Disposition, 32(11), 1243-1249. Link

  • Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substances 4-fluoro-alpha-pyrrolidinohexiophenone (4F-PHP) and 4-fluoro-alpha-pyrrolidinoheptiophenone (4F-PV8). Drug Testing and Analysis, 12(1), 105-115. Link

Sources

Technical Whitepaper: 2-Amino-1-(3-fluorophenyl)ethanone as a High-Value Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride in pharmaceutical development.

CAS: 93102-97-7 (HCl Salt) | Formula: C


H

FNO

HCl | MW: 189.61 g/mol

Executive Summary

In the landscape of medicinal chemistry, This compound (3-Fluorophenacylamine) serves as a critical "diversity-enabling" building block. Unlike simple alkyl amines, this scaffold introduces two distinct pharmacophoric elements simultaneously: a reactive


-aminoketone handle for heterocycle construction and a 3-fluorophenyl moiety  for metabolic modulation.

This guide addresses the specific utility of this molecule in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors , GPCR ligands , and monoamine transporter modulators . It provides a validated synthesis protocol via the Delépine reaction to ensure high purity and stability, addressing the common instability of free-base


-aminoketones.

Structural Significance & Pharmacophore Logic[1]

The inclusion of the fluorine atom at the meta (3-) position of the phenyl ring is not arbitrary; it is a calculated design choice in drug discovery.

The "Fluorine Effect" in SAR
  • Metabolic Blocking: The 3-fluoro substituent blocks metabolic oxidation at the vulnerable phenyl ring positions without the steric bulk of a chlorine or methyl group. This extends the in vivo half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This lowers the pKa of the neighboring amine (in the final construct) and alters the

    
    -
    
    
    
    stacking potential of the aromatic ring within protein binding pockets.
  • Conformational Bias: The C-F bond prefers to align planar with the carbonyl system in certain fused heterocycles, locking the bioactive conformation.

Stability Considerations

Critical Note: As a free base, this compound is prone to rapid self-condensation to form dihydropyrazines (dimerization) and subsequent oxidation to pyrazines.

  • Storage: Must be stored as the Hydrochloride (HCl) salt .

  • Handling: Liberate the free base in situ only immediately prior to the next synthetic step.

Synthesis: The Delépine Protocol

Standardizing the production of high-purity 3-fluorophenacylamine.

While the Gabriel synthesis is a classic route, the Delépine Reaction is superior for this substrate because it avoids the harsh hydrazine deprotection steps that can degrade the fluorinated ketone.

Validated Workflow

Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone (CAS 456-04-2). Reagent: Hexamethylenetetramine (Hexamine).[1]

DelepineSynthesis Bromide 2-Bromo-1-(3-fluorophenyl)ethanone Hexamine Hexamine (CHCl3, Reflux) Bromide->Hexamine SN2 Attack Salt Quaternary Hexaminium Salt (Precipitate) Hexamine->Salt Precipitation Hydrolysis Acid Hydrolysis (HCl/EtOH, 50°C) Salt->Hydrolysis Cleavage Product This compound HCl (Final Product) Hydrolysis->Product Isolation

Figure 1: Step-wise Delépine synthesis pathway avoiding free-base isolation.

Step-by-Step Experimental Protocol

Step 1: Formation of the Hexaminium Salt

  • Dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (10.0 g, 46 mmol) in Chloroform (100 mL).

  • Add Hexamethylenetetramine (6.8 g, 48 mmol, 1.05 eq) in one portion.

  • Stir the mixture at room temperature for 4 hours. A thick white precipitate (the quaternary salt) will form. Note: Mild heating (40°C) can accelerate this, but RT is preferred to minimize side reactions.

  • Filter the solid under vacuum. Wash the cake with cold CHCl

    
     (2 x 20 mL) to remove unreacted bromide.
    
  • Dry: Air dry the solid. Yield is typically >90%.

Step 2: Hydrolysis to the Amine Hydrochloride

  • Suspend the dried hexaminium salt in Ethanol (80 mL).

  • Add Concentrated HCl (20 mL) dropwise (Caution: Exothermic).

  • Heat the mixture to 50°C for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (NH

    
    Cl).
    
  • Cool to room temperature and filter off the NH

    
    Cl byproduct.
    
  • Concentrate the filtrate to ~20 mL volume.

  • Add Diethyl Ether or Acetone to induce crystallization of the product.

  • Filter the white crystalline solid: This compound HCl .

Pharmaceutical Applications & Heterocycle Construction[1][3][4]

The primary value of this building block is its ability to form 2-substituted 4-(3-fluorophenyl) heterocycles. These motifs are ubiquitous in kinase inhibitors (e.g., p38, VEGFR) and CNS agents.

The Hantzsch Thiazole Synthesis

This is the most reliable reaction for this scaffold. By reacting with thioamides, you generate a thiazole ring decorated with the 3-fluorophenyl group at the 4-position.

Target Class: Kinase Inhibitors, Anti-inflammatory agents.

Reagent (R-CSNH

)
Product StructurePotential Therapeutic Application
Thiourea 2-Amino-4-(3-fluorophenyl)thiazoleCore scaffold for CDK/GSK-3 inhibitors
Thioacetamide 2-Methyl-4-(3-fluorophenyl)thiazoleAnti-inflammatory lead compounds
N-Phenylthiourea 2-Anilino-4-(3-fluorophenyl)thiazoleEGFR kinase inhibitors (Gefitinib analogs)
Imidazole Synthesis (Marckwald Strategy)

Reaction with Potassium Cyanate (KOCN) or Cyanamide leads to 2-aminoimidazoles or imidazolones.

  • Relevance: 4-Aryl-2-aminoimidazoles are known Biofilm Inhibitors and Adrenergic Receptor Ligands .

HeterocycleUtility Start 2-Amino-1-(3-fluorophenyl) ethanone HCl Thiourea + Thiourea (Hantzsch) Start->Thiourea KOCN + KOCN (Cyclization) Start->KOCN Indole + Aryl Hydrazine (Fischer) Start->Indole Thiazole 2-Amino-4-(3-fluorophenyl) thiazole Thiourea->Thiazole Reflux/EtOH Imidazolone 4-(3-fluorophenyl) imidazol-2-one KOCN->Imidazolone Acidic pH IndoleProd 3-Amino-2-(3-fluorophenyl) indole derivatives Indole->IndoleProd Lewis Acid

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Case Study: Kinase Inhibitor Discovery

Contextualizing the molecule in modern drug design.

In the development of p38 MAP Kinase inhibitors (for rheumatoid arthritis), the 4-fluorophenyl imidazole core (as seen in SB-203580) is a classic pharmacophore.

  • Optimization: Researchers often scan the phenyl ring with fluorine.

  • Result: The 3-fluorophenyl analog often shows superior metabolic stability compared to the 4-fluoro analog because it blocks the position meta to the heterocyclic linkage, preventing oxidative defluorination or hydroxylation at that specific site.

  • Usage: this compound is the direct precursor to these "Next-Gen" p38 inhibitors via the condensation pathways described in Section 4.1.

References

  • Delépine Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[2] "Delépine Reaction - Synthesis of primary amines."

    • URL:[Link]

  • Synthesis of Fluorinated Aminoketones

    • Source: BenchChem.[3] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride" (Analogous Protocol).

  • Hantzsch Thiazole Synthesis Applications

    • Source: National Institutes of Health (PMC). "Synthesis and biological evaluation of 3-(4-aminophenyl)
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Source: MDPI. "Fluorine-Containing Drugs Approved by the FDA in 2019."
    • URL:[Link]

Sources

Methodological & Application

Reaction conditions for coupling 2-Amino-1-(3-fluorophenyl)ethanone with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Divergent Pathways: From Secondary Amines to Bioactive Heterocycles

Executive Summary & Strategic Logic

The coupling of 2-Amino-1-(3-fluorophenyl)ethanone (Reaction Component A) with Aldehydes (Reaction Component B) is a bifurcation point in medicinal chemistry. Depending on the reaction environment, this single substrate pair can yield two distinct, high-value pharmacophores:

  • Secondary Amines (via Reductive Amination): Critical linkers for fragment-based drug discovery.

  • 2,4-Disubstituted Oxazoles (via Oxidative Cyclization): A privileged scaffold in kinase inhibitors and anti-inflammatory agents.

The 3-Fluorine Effect: The meta-fluorine substituent is not merely decorative. It exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the ketone carbonyl. While this accelerates initial condensation, it also destabilizes the free base, making the starting material prone to rapid self-condensation (dimerization) into pyrazines.

Core Directive: Success requires strict control over the Imine Intermediate . This guide details how to trap this intermediate reductively or cyclize it oxidatively while suppressing the thermodynamic sink of dimerization.

Reaction Landscape & Causality

The following diagram illustrates the divergent pathways and the critical "Decision Node" at the imine stage.

ReactionPathways Start 2-Amino-1-(3-fluorophenyl) ethanone HCl FreeBase Free Base (Transient Species) Start->FreeBase Base (Et3N/DIPEA) Aldehyde Aldehyde (R-CHO) Imine Imine / Hemiaminal Intermediate Aldehyde->Imine FreeBase->Imine + Aldehyde - H2O Pyrazine Side Product: Dihydropyrazine/Pyrazine (Self-Dimerization) FreeBase->Pyrazine No Electrophile Rapid Dimerization Amine Product A: Secondary Amine (Reductive Amination) Imine->Amine Reductant (NaBH(OAc)3) Oxazole Product B: 2,4-Disubstituted Oxazole (Oxidative Cyclization) Imine->Oxazole Oxidant (I2 / Base)

Figure 1: The Reaction Landscape. Note that the "Free Base" is the critical instability point. It must be generated only in the presence of the aldehyde.

Critical Handling: The "In-Situ" Principle

The Trap: 2-Amino-1-arylethanones are stable as Hydrochloride (HCl) salts. Upon neutralization to the free base in the absence of an electrophile, they rapidly self-condense to form 2,5-diarylpyrazines (Reddish/Brown impurities).

The Solution: Never isolate the free base.

  • Protocol: Always add the base (TEA/DIPEA) to a mixture already containing the Amino Ketone HCl and the Aldehyde. This ensures the amine reacts with the aldehyde (Imine formation) faster than it reacts with itself.

Protocol A: Reductive Amination (Target: Secondary Amines)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the imine selectively without touching the ketone carbonyl of the acetophenone moiety.

Reagents & Stoichiometry
ComponentEquiv.Role
Amino Ketone HCl 1.0Substrate
Aldehyde (R-CHO) 1.1 - 1.2Electrophile (Slight excess drives equilibrium)
DIPEA 1.0Neutralizing Base (Releases free amine)
NaBH(OAc)₃ 1.5 - 2.0Selective Reductant
AcOH 1.0 - 2.0Catalyst (Activates imine)
DCE or DCM Solvent1,2-Dichloroethane preferred (0.1 - 0.2 M)
Step-by-Step Methodology
  • Preparation: In a dry flask under Nitrogen, suspend Amino Ketone HCl (1.0 equiv) in DCE (1,2-Dichloroethane).

  • Imine Trapping: Add Aldehyde (1.1 equiv) before adding base.

  • Liberation: Add DIPEA (1.0 equiv) dropwise. Stir for 15–30 minutes at Room Temperature (RT).

    • Observation: The suspension should clear as the free base reacts with the aldehyde.

  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes. This buffers the system and accelerates imine formation.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine; disappearance of imine).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.

Validation Check:

  • Success: Clear/pale yellow oil. LCMS shows single peak [M+H].

  • Failure (Dimerization): Dark red/brown oil. LCMS shows peak at [2x Mass - 36] (Pyrazine).

Protocol B: Oxidative Cyclization (Target: Oxazoles)

To synthesize the 2-(Substituted)-4-(3-fluorophenyl)oxazole , we utilize an Iodine-mediated oxidative cyclization of the in-situ formed imine. This is superior to the Robinson-Gabriel synthesis as it uses aldehydes directly rather than requiring prior amide synthesis.

Reagents & Stoichiometry
ComponentEquiv.Role
Amino Ketone HCl 1.0Substrate
Aldehyde (R-CHO) 1.2Reaction Partner
Iodine (I₂) 1.1 - 1.2Oxidant
K₂CO₃ 3.0Base (Neutralizes HCl and HI byproduct)
DMF or DMSO SolventPolar aprotic is required for this mechanism
Step-by-Step Methodology
  • Imine Formation: In a reaction vial, combine Amino Ketone HCl (1.0 equiv) and Aldehyde (1.2 equiv) in DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (3.0 equiv). Stir at RT for 1 hour.

    • Mechanism:[1][2][3][4] Generates the imine (Schiff base) in situ.

  • Oxidation: Add Iodine (I₂) (1.1 equiv) in one portion.

  • Heating: Heat the mixture to 80–100°C for 2–4 hours.

    • Note: The reaction color will transition from dark purple (Iodine) to orange/brown as Iodine is consumed.

  • Quench: Cool to RT. Add aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution.

    • Visual: This removes excess Iodine; color changes to pale yellow/white precipitate.

  • Isolation: Extract with Ethyl Acetate. The oxazole is typically a stable solid or oil that can be purified via silica chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Red/Brown Tar Dimerization of amino ketone.Ensure Aldehyde is present before adding base. Keep concentration <0.2M.
Low Conversion (Protocol A) Imine equilibrium unfavorable.Add 4Å Molecular Sieves to scavenge water. Increase AcOH to 2.0 equiv.
Over-reduction (Protocol A) Ketone reduced to alcohol.Switch from NaBH₄ to NaBH(OAc)₃ (STAB). Do not use MeOH; use DCE.
Incomplete Cyclization (Protocol B) Temperature too low.Increase temp to 100°C. Ensure I₂ quality (sublimed).

Mechanistic Visualization (Graphviz)

The following diagram details the Oxidative Cyclization mechanism, highlighting the role of Iodine in closing the ring.

OxazoleMechanism Step1 Imine Formation (Schiff Base) Step2 Enolization / Tautomerization Step1->Step2 Base (K2CO3) Step3 Iodination of alpha-carbon Step2->Step3 I2 Step4 Intramolecular Nucleophilic Attack (O -> C-I) Step3->Step4 Cyclization Step5 Elimination of HI (Aromatization) Step4->Step5 -HI Final 2,4-Disubstituted Oxazole Step5->Final

Figure 2: Mechanism of Iodine-Mediated Oxidative Cyclization.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Wang, J., et al. (2019).[6] "Iodine-Mediated Oxidative Cyclization for the Synthesis of Oxazoles." Synlett. (General methodology for alpha-amino ketone derivatives). Link

  • BenchChem Technical Data. "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." (Analogous handling of amino-acetophenone salts). Link

  • Master Organic Chemistry. "Reductive Amination: The Definitive Guide." Link

Sources

Scalable Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-(3-fluorophenyl)ethanone is a key building block in medicinal chemistry and drug development, frequently utilized as a precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. Consequently, robust and scalable methods for the synthesis of this α-amino ketone are of considerable interest to researchers in both academic and industrial settings.

This technical guide provides a detailed overview of a reliable and scalable two-step synthetic route to this compound, commencing from the readily available starting material, 3-fluoroacetophenone. The discussed methodology involves an initial α-bromination followed by a Delepine reaction, a classic yet highly effective method for the preparation of primary amines from alkyl halides. Additionally, an alternative direct amination approach is presented for comparison. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and comparative data to facilitate the efficient synthesis of this valuable compound.

Strategic Overview of the Synthetic Pathway

The primary scalable synthetic strategy detailed herein is a two-step process. The causality behind this experimental design lies in the need for a regioselective and high-yielding amination at the α-position of the ketone. Direct amination of the unenolized ketone is challenging. Therefore, a common and effective strategy is to first functionalize the α-carbon with a good leaving group, such as a halogen, to facilitate nucleophilic substitution by an amine source.

The chosen pathway is as follows:

  • α-Bromination: 3-Fluoroacetophenone is selectively brominated at the α-carbon to yield the intermediate, 2-bromo-1-(3-fluorophenyl)ethanone. This reaction proceeds via an acid-catalyzed enolization mechanism.

  • Amination (Delepine Reaction): The α-bromo ketone is then converted to the primary amine hydrochloride via the Delepine reaction. This method utilizes hexamethylenetetramine (HMTA) as an ammonia surrogate, which offers excellent selectivity for primary amine formation and avoids over-alkylation, a common side reaction with direct ammonia use.[1][2][3]

Synthetic_Pathway A 3-Fluoroacetophenone B 2-Bromo-1-(3-fluorophenyl)ethanone A->B α-Bromination C This compound HCl B->C Delepine Reaction

Caption: Two-step synthesis of this compound HCl.

Part 1: α-Bromination of 3-Fluoroacetophenone

Mechanistic Insight

The α-bromination of ketones is a well-established reaction that typically proceeds under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of a nucleophilic enol intermediate. This enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-brominated ketone and hydrogen bromide.[4] The rate-determining step is the formation of the enol.

Alpha_Bromination_Mechanism cluster_0 Mechanism of α-Bromination Ketone 3-Fluoroacetophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ BrominatedKetone 2-Bromo-1-(3-fluorophenyl)ethanone Enol->BrominatedKetone + Br2, - HBr

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[4]

Materials and Reagents:

  • 3'-Fluoroacetophenone

  • Bromine (Br₂) or Pyridinium tribromide

  • Glacial Acetic Acid

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-fluoroacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Brominating Agent Addition: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-water (10-20 volumes).

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate with stirring until effervescence ceases to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3-fluorophenyl)ethanone.

  • Purification: The crude product, often a yellow liquid or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) if it is a solid.[5]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3'-FluoroacetophenoneC₈H₇FO138.141.0
Bromine (Br₂)Br₂159.811.05
2-Bromo-1-(3-fluorophenyl)ethanoneC₈H₆BrFO217.04-

Typical yields for this reaction are in the range of 70-90%.

Part 2: Amination via the Delepine Reaction

Mechanistic Insight

The Delepine reaction is a two-stage process for converting alkyl halides to primary amines.[1][2][3]

  • Salt Formation: The α-bromo ketone undergoes a nucleophilic substitution (Sₙ2) reaction with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. This salt is typically insoluble in non-polar solvents like chloroform and precipitates from the reaction mixture.

  • Hydrolysis: The quaternary ammonium salt is then hydrolyzed under acidic conditions, usually with ethanolic hydrochloric acid. The acidic medium breaks down the HMTA cage, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[3]

Delepine_Reaction_Mechanism cluster_1 Delepine Reaction Mechanism BromoKetone 2-Bromo-1-(3-fluorophenyl)ethanone QuatSalt Quaternary Ammonium Salt BromoKetone->QuatSalt + HMTA HMTA Hexamethylenetetramine (HMTA) AmineHCl This compound HCl QuatSalt->AmineHCl + HCl, Ethanol, H₂O - Formaldehyde - NH₄Cl

Caption: Simplified overview of the Delepine reaction.

Experimental Protocol

This protocol is based on the general procedure for the Delepine reaction with α-halo ketones.[6]

Materials and Reagents:

  • 2-Bromo-1-(3-fluorophenyl)ethanone

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Acetonitrile

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

Step A: Formation of the Hexamethylenetetraminium Salt

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in chloroform (5-10 volumes).

  • Addition of HMTA: Add hexamethylenetetramine (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The quaternary ammonium salt will precipitate as a white solid.

  • Isolation of the Salt: Cool the mixture in an ice bath and collect the precipitated salt by suction filtration. Wash the solid with cold chloroform or diethyl ether and air-dry. This salt can often be used in the next step without further purification.

Step B: Acidic Hydrolysis

  • Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, suspend the hexamethylenetetraminium salt from the previous step in a mixture of 95% ethanol (10-15 volumes) and concentrated hydrochloric acid (3-4 volumes).

  • Reflux: Heat the mixture to reflux for 4-6 hours. During this time, the salt will dissolve, and subsequently, ammonium chloride may precipitate.

  • Work-up: After cooling to room temperature, filter off any precipitated ammonium chloride.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
2-Bromo-1-(3-fluorophenyl)ethanoneC₈H₆BrFO217.041.0
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.191.1
This compound HClC₈H₉ClFNO189.62-

Overall yields for the two-step Delepine reaction are typically in the range of 60-80%.

Alternative Method: Direct Amination with Aqueous Ammonia

An alternative, more direct approach to the amination of the α-bromo ketone involves nucleophilic substitution with ammonia. While this method is simpler in terms of the number of reagents, it can be prone to the formation of secondary and tertiary amine byproducts. However, by using a large excess of ammonia, the formation of the primary amine can be favored.

Experimental Protocol
  • Reaction Setup: In a sealed pressure vessel, suspend 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or THF (5-10 volumes).

  • Addition of Ammonia: Cool the suspension in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10-20 eq).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure.

  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. The residue can then be taken up in a suitable organic solvent, and the product can be isolated as the free base or converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Purification: The product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

Parameterα-Bromination + Delepine ReactionDirect Amination with Ammonia
Number of Steps Two distinct steps (salt formation and hydrolysis)One step
Reagents Bromine, HMTA, HCl, organic solventsAqueous ammonia, organic solvent
Selectivity High selectivity for the primary amineRisk of over-alkylation to form secondary and tertiary amines
Scalability Well-established and scalableScalable, but may require pressure equipment
Work-up Involves filtration of the intermediate salt and final productTypically involves extraction and purification
Yield Generally good to high (60-80% over two steps)Can be variable depending on conditions and substrate
Safety/Waste Use of chloroform (toxic) can be a concern; generation of formaldehyde byproduct.Use of large excess of volatile and corrosive ammonia.

Conclusion

The synthesis of this compound can be reliably achieved on a laboratory and pilot-plant scale via a two-step sequence involving α-bromination of 3-fluoroacetophenone followed by a Delepine reaction. This route offers high selectivity for the desired primary amine and generally provides good overall yields. While direct amination with ammonia presents a shorter synthetic route, it may require more careful control of reaction conditions to minimize the formation of byproducts. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, purity requirements, and available equipment. The protocols provided in this guide offer a solid foundation for the successful and scalable synthesis of this important pharmaceutical building block.

References

  • Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
  • Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press, 1961.
  • Jordan, A.; Huang, S.; Sneddon, H. F.; Nortcliffe, A. Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chem. Eng.2020 , 8 (34), 12746–12754. [Link]

  • Wikipedia. Delépine reaction. [Link]

  • Organic Chemistry Portal. Delépine Reaction. [Link]

  • Bottini, A. T.; Dev, V.; Klinck, J. 2-Bromoallylamine. Org. Synth.1973 , Coll. Vol. 5, 121. [Link]

  • The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-1-(3-fluorophenyl)ethanone. This molecule is a valuable building block in pharmaceutical research and development, and achieving a high yield of pure product is critical for downstream applications. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and industrially relevant methods start from 2-bromo-1-(3-fluorophenyl)ethanone. The primary challenge is the selective introduction of the amino group without promoting side reactions. The two most widely employed named reactions are:

  • The Delépine Reaction: This method involves reacting the starting α-bromo ketone with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[1][2] This salt is then hydrolyzed, typically under acidic conditions, to yield the primary amine hydrochloride.[3][4] This route is often favored due to the use of readily available and inexpensive reagents and generally clean conversion with few side reactions.[1][3]

  • The Gabriel Synthesis: This classic method uses potassium phthalimide as a protected nitrogen source.[5] The phthalimide anion displaces the bromide in an SN2 reaction.[6][7] The resulting N-substituted phthalimide is then cleaved, often with hydrazine (Ing-Manske procedure), to release the desired primary amine.[5][8] This method is excellent for preventing the over-alkylation that can plague other amination methods.[5][9]

Other routes, such as direct ammonolysis or using sodium azide followed by reduction, are also possible but can present challenges with selectivity, safety (azides are toxic and potentially explosive), and yield.[10]

Q2: My starting material, 2-bromo-1-(3-fluorophenyl)ethanone, appears unstable. How should I handle and store it?

This is a critical observation. α-Haloketones are known lachrymators and are sensitive to moisture, bases, and even some nucleophiles.[11]

  • Handling: Always handle this material in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and amines.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

  • Purity Check: Before use, it's advisable to check the purity of the starting material by ¹H NMR. The benzylic protons of the α-bromomethyl group should appear as a clean singlet around 4.42 ppm (in CDCl₃).[12] The presence of other signals could indicate decomposition or impurities that will invariably lower your yield.

Q3: What is a realistic target yield for this synthesis?

Reported yields for analogous α-amino ketone syntheses can vary significantly based on the chosen route and optimization. For the Delépine reaction, yields are often reported in the range of 75% or higher under optimized conditions.[13] Ammonolysis routes may provide lower yields, around 60%.[10] Gabriel synthesis yields can be more variable but are generally considered reliable, though sometimes lower than the Delépine.[6] A yield above 70% for the final, isolated hydrochloride salt should be considered good for a laboratory-scale synthesis.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common problems encountered during the synthesis. We will focus on the Delépine reaction as a primary example due to its widespread use.

Problem 1: The initial reaction to form the hexaminium salt is sluggish or incomplete.

If you observe a significant amount of starting 2-bromo-1-(3-fluorophenyl)ethanone remaining after the recommended reaction time, consider the following causes and solutions.

Causality: The formation of the quaternary ammonium (hexaminium) salt is an SN2 reaction.[2][3] The rate of this reaction is dependent on solvent polarity, temperature, and the concentration and purity of reactants.

Troubleshooting Workflow:

troubleshooting_salt_formation start Low Conversion to Hexaminium Salt check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_solvent Assess Solvent System check_reagents->check_solvent Reagents OK reagent_sol Solution: Use fresh, dry HMTA. Ensure 1:1.1 molar ratio of bromo-ketone to HMTA. check_reagents->reagent_sol Impure/Wet Reagents? check_temp Evaluate Reaction Temperature check_solvent->check_temp Solvent OK solvent_sol Solution: Use a non-polar solvent like chloroform to precipitate the salt. Ensure solvent is anhydrous. check_solvent->solvent_sol Suboptimal Solvent? temp_sol Solution: Gently reflux the reaction mixture. Monitor via TLC to avoid decomposition. check_temp->temp_sol Insufficient Energy?

Caption: Troubleshooting workflow for poor hexaminium salt formation.

  • Reagent Quality: Hexamethylenetetramine (HMTA) can absorb moisture. Use freshly opened or properly stored, dry HMTA. A slight excess of HMTA (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Solvent Choice: The hexaminium salt is often insoluble in non-polar solvents like chloroform.[2][3] This insolubility drives the reaction forward according to Le Châtelier's principle by removing the product from the solution phase.[2] Using a solvent system like Chloroform/IPA is a common practice.[13]

  • Temperature: While the reaction can proceed at room temperature, gentle refluxing is often employed to increase the rate.[13] Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

Problem 2: The final product is contaminated with byproducts after hydrolysis.

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates side reactions.

Causality: The hydrolysis step is the most critical for achieving high purity. It involves the breakdown of the complex hexaminium salt structure in the presence of acid and a protic solvent (like ethanol) to release the primary amine, formaldehyde, and ammonium chloride.[1][2] Incomplete or overly harsh hydrolysis can lead to impurities.

Potential Side Reactions & Solutions:

Observed Issue Potential Cause Mechanism & Explanation Recommended Solution
Incomplete Hydrolysis Insufficient acid or hydrolysis time.The hexaminium cage requires several equivalents of acid and sufficient time to fully break down into formaldehyde and release the primary amine.[2][3]Use concentrated ethanolic HCl and ensure a reflux time of at least 1-2 hours. Monitor the disappearance of the salt intermediate by TLC.
Sommelet Reaction Specific hydrolysis conditions.A competing pathway where the benzylic carbon is oxidized to an aldehyde (3-fluorobenzoylformaldehyde). This is generally less common for α-keto halides compared to benzyl halides but can occur under certain conditions.[1]Ensure strongly acidic conditions with ethanolic HCl, which favors the amine pathway over the Sommelet pathway.
Polymerization/Tar Formation High temperatures or concentrated acid.Formaldehyde, a byproduct of the hydrolysis, can polymerize under strongly acidic and hot conditions. The desired amine product can also be sensitive to harsh conditions.Maintain a controlled reflux temperature. After hydrolysis, cool the reaction mixture promptly before workup. Quenching in a larger volume of a non-solvent like acetone or ether can help precipitate the desired hydrochloride salt cleanly.

Optimized Hydrolysis Protocol (Delépine Route):

  • Suspend the filtered and dried hexaminium salt intermediate in a minimal amount of ethanol.

  • Add concentrated hydrochloric acid (typically 2-3 equivalents relative to the salt) dropwise while stirring.

  • Heat the mixture to a gentle reflux and maintain for 1-3 hours, monitoring by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • The this compound hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, followed by a non-polar solvent like diethyl ether or acetone to remove residual impurities and aid drying.

  • Dry the product under vacuum.

Problem 3: Product loss during workup and purification.

Even with a high-yielding reaction, significant product can be lost during isolation.

Causality: The product is an amine hydrochloride salt. Its solubility is highly dependent on the pH and solvent system.

Key Optimization Points:

  • pH Control: The product is most stable and least soluble in organic solvents as its hydrochloride salt. Avoid neutralizing the solution to the free base unless subsequent purification (e.g., column chromatography) is planned, as the free amine can be less stable and more soluble in aqueous layers.

  • Solvent Selection for Precipitation/Crystallization: The hydrochloride salt is typically soluble in alcohols like methanol and ethanol but much less soluble in solvents like acetone, diethyl ether, or ethyl acetate. After the reaction, concentrating the ethanolic solution and then adding a non-solvent (antisolvent crystallization) is an effective method for precipitating the product with high purity.

  • Washing: When washing the filtered solid, use cold solvents to minimize dissolution of the product. A final wash with a volatile, non-polar solvent like ether helps to remove residual solvent and impurities and speeds up the drying process.

Visualization of the Delépine Reaction Pathway

The diagram below outlines the key transformations in the Delépine synthesis of this compound hydrochloride.

delepine_pathway node_sm 2-Bromo-1-(3-fluorophenyl)ethanone Hexamethylenetetramine (HMTA) node_int Quaternary Hexaminium Salt node_sm:f1->node_int:f0 Sₙ2 Reaction (Chloroform/IPA) node_prod This compound • HCl node_int:f0->node_prod:f0 Acidic Hydrolysis (Ethanolic HCl) node_byprod Byproducts Formaldehyde Ammonium Chloride node_int:f0->node_byprod:f0 Hydrolysis

Caption: Key stages of the Delépine reaction for amine synthesis.

By carefully considering each step of the reaction, from the quality of the starting materials to the specifics of the workup, you can systematically troubleshoot and significantly improve the yield and purity of your this compound synthesis.

References

  • Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

  • Name Reaction. (n.d.). Delepine Reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

  • Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-1-(3-fluorophenyl)ethanone | CAS#:53631-18-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). The mechanism of hexamethylenetetramine (HMT) formation in the solid state at low temperature. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEXAMETHYLENETETRAMINE. Retrieved from [Link]

Sources

Troubleshooting degradation of alpha-amino ketones in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Alpha-Amino Ketone Instability

Subject: Mitigation of Degradation Pathways for


-Amino Ketones in Basic Media
Ticket Priority:  High (Compound Stability Critical)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Tar" Phenomenon

The Issue: Users frequently report that


-amino ketones (e.g., cathinone derivatives, aminolevulinic acid analogs) rapidly decompose into dark, viscous oils ("tar") or lose optical activity upon exposure to basic conditions.[1]

The Root Cause: The


-amino ketone motif contains an internal nucleophile (the amine) and an electrophile (the ketone) in close proximity.[1] In their free-base form, these molecules are kinetically primed for two primary degradation pathways:[1]
  • Intermolecular Self-Condensation: Leading to pyrazines (responsible for the dark color and "roasted nut" odor).[1]

  • Base-Catalyzed Racemization: Leading to loss of enantiomeric excess (ee%).[1]

This guide provides the mechanistic understanding and protocols required to stabilize these transient species.

Diagnostic & Troubleshooting Modules

Module A: The "Red/Brown Oil" Phenomenon (Dimerization)

Symptom:

  • Reaction mixture turns yellow

    
     orange 
    
    
    
    dark brown/black.
  • Formation of an insoluble oil or precipitate.

  • Distinctive odor (nutty/earthy).[1]

Mechanism: In basic media, the ammonium salt is deprotonated to the free amine.[1] Two molecules of the free base undergo intermolecular condensation to form a dihydropyrazine. This intermediate rapidly oxidizes (often by atmospheric oxygen) to a fully aromatic pyrazine.[1] This is historically known as the Gutknecht Pyrazine Synthesis [1].[1]

Visualizing the Pathway:

Dimerization A Alpha-Amino Ketone (Salt Form) B Free Base (Transient) A->B Base (pH > pKa) C Dihydropyrazine (Cyclic Intermediate) B->C Self-Condensation (x2 Molecules) D Pyrazine (Stable Aromatic) C->D Oxidation (-2H)

Figure 1: The irreversible dimerization pathway of


-amino ketones to pyrazines.[1]

Corrective Actions:

VariableRecommendationScientific Rationale
pH Control Maintain pH < 4 during storage.Protonation of the amine (

) removes its nucleophilicity, blocking step B

C.
Concentration Dilute reaction (< 0.1 M) if free base is required.[1]Dimerization is second-order with respect to substrate concentration. Dilution exponentially slows the rate.
Temperature Keep < 0°C during basification.Low thermal energy reduces the kinetic rate of condensation.
Atmosphere Sparge with Argon/Nitrogen.[1]Removes oxygen required for the oxidative aromatization step (C

D), stalling the reaction at the dihydropyrazine stage (reversible).
Module B: Loss of Optical Activity (Racemization)

Symptom:

  • Product is chemically pure but enantiomerically enriched (ee%) drops significantly.[1]

  • No color change observed (unlike dimerization).[1]

Mechanism: The


-proton adjacent to the ketone is acidic (

, lowered by the inductive effect of the ammonium group).[1] Bases facilitate keto-enol tautomerism. The enol intermediate is planar (

hybridized); reprotonation occurs from either face, resulting in a racemic mixture [2].[1]

Visualizing the Pathway:

Racemization Start (S)-Alpha-Amino Ketone Base Base Attack Start->Base Enol Planar Enolate (Achiral) Base->Enol -H+ Racemic Racemic Mixture (R) + (S) Enol->Racemic +H+ (Random Face)

Figure 2: Base-catalyzed racemization via the enol intermediate.[1]

Corrective Actions:

  • Avoid Alkoxide Bases: Do not use NaOEt or NaOMe. These are strong enough to deprotonate the

    
    -carbon.[2] Use hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if necessary, or inorganic carbonates (NaHCO
    
    
    
    ).[1]
  • Minimize Contact Time: Perform "Flash Liberation" (see Protocol 1 below).[1]

  • Protecting Groups: If the amine must be free, protect the nitrogen with a carbamate (Boc/Cbz).[1] Note: This prevents dimerization but does not guarantee stereochemical stability if strong bases are used.[1]

Standard Operating Procedures (SOPs)

Protocol 1: "Flash Liberation" of Free Base

Use this protocol when the free base is required for a subsequent step (e.g., reduction or coupling) and cannot be stored.[1]

Materials:

  • 
    -Amino ketone hydrochloride salt[1]
    
  • Dichloromethane (DCM) or MTBE (pre-cooled to 0°C)[1]

  • Saturated aqueous NaHCO

    
     (pre-cooled to 0°C)[1]
    
  • Separatory funnel[1]

Workflow:

  • Suspend: Place the hydrochloride salt in the organic solvent (DCM) in a separatory funnel.

  • Basify: Add the cold saturated NaHCO

    
     rapidly.
    
  • Partition: Shake vigorously for 30 seconds maximum .

  • Separate: Immediately drain the organic layer into a flask containing anhydrous MgSO

    
    .
    
  • Use: Filter and use the solution immediately in the next step. Do not concentrate to dryness. Concentrating the free base increases the rate of dimerization (See Module A).[1]

Protocol 2: Storage of Samples
  • Solid State: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1] These are stable for months/years at -20°C.

  • In Solution: If solution storage is unavoidable, acidify to pH 2-3 with dilute HCl.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture smell like roasted peanuts? A: This is the olfactory signature of alkylpyrazines.[1] It confirms that your


-amino ketone has dimerized and oxidized.[3] The reaction is likely irreversible at this stage.

Q: Can I use NaOH to liberate the free base? A: It is not recommended.[1] The high localized pH of NaOH promotes both rapid dimerization and racemization. Weaker bases like NaHCO


 or K

CO

are safer, provided the contact time is short.

Q: I need to perform a Grignard addition to the ketone. How do I protect the amine? A: Do not use the free base.[1] Use a double-protection strategy (e.g., N,N-dibenzyl) or an acid-labile carbamate (Boc), though the acidic proton on the carbamate can consume one equivalent of Grignard.[1] A better approach is often to use the


-amino nitrile (Strecker intermediate) as a surrogate if possible.[1]

References

  • Gutknecht, H. (1879).[1][4] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.[1]

  • Barlin, G. B. (1982).[1][5][6] The Pyrazines. In The Chemistry of Heterocyclic Compounds (Vol. 41). John Wiley & Sons.[5] [1]

  • Snider, B. B. (2018).[1] Synthesis of Alpha-Amino Ketones. Chemical Reviews. (General reference for stability context).

  • Dawidowicz, A. L., et al. (2012).[1] Formation of pyrazines from alpha-amino ketones in basic conditions. Journal of Agricultural and Food Chemistry. (Contextualizes the oxidative mechanism).

Sources

Technical Support Center: Solubilization & Handling of 2-Amino-1-(3-fluorophenyl)ethanone

[1][2][3]

Case ID: SOL-3F-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming solubility and stability barriers in aqueous media[1][2][3]

Executive Technical Summary

Welcome to the technical support interface for 2-Amino-1-(3-fluorophenyl)ethanone (also known as 3-fluorophenacylamine).[1][2] This compound presents a classic "solubility-stability paradox" common to

13

This guide moves beyond basic "add and stir" instructions. We analyze the physicochemical drivers of insolubility—specifically the pKa-dependent deprotonation and subsequent dimerization risks—and provide validated protocols to maintain bio-relevance without compromising chemical integrity.[1]

Physicochemical Dashboard
PropertyValueTechnical Implication
CAS (HCl Salt) 93102-97-7The standard supplied form; hygroscopic solid.[1][2]
Molecular Weight 189.61 g/mol (HCl)Conversion factor for Molarity: 1 mg/mL ≈ 5.27 mM.[1][4]
pKa (Amine) ~8.02 (Predicted)Critical: At pH 7.4, ~20% exists as the insoluble free base.[3][4]
LogP ~1.02 - 1.39Moderate lipophilicity; requires cosolvents for high conc.[1][4]
Water Solubility >10 mg/mL (pH < 5)Highly soluble in acidic media; precipitates at neutral/basic pH.[1][4]
Stability Risk High (Free Base)Prone to dimerization (pyrazine formation) at pH > 7.[1][3][4]

Troubleshooting Guide (Q&A)

Issue 1: "My solution precipitates immediately upon adding PBS (pH 7.4)."

Diagnosis: pH-Induced Phase Separation. The pKa of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

134

Corrective Action:

  • Do not dissolve directly in PBS.

  • Protocol: Prepare a concentrated stock in DMSO or Water (pH 3-4) first.

  • Dilution Strategy: Dilute the stock into the buffer slowly with vortexing. If the final concentration exceeds 1 mM, the buffer capacity may not prevent local precipitation.

  • Buffer Modification: Lower the assay buffer pH to 6.5–6.8 if the biological target permits. This keeps >95% of the compound in the soluble cationic form.[4]

Issue 2: "The stock solution turned yellow/brown after 24 hours at room temperature."

Diagnosis: Oxidative Dimerization / Pyrazine Formation. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1413
  • Neutral/Basic pH (promotes free base).[1][2][3][4]

  • Temperature.[2][3][4][5][6][7][8][9][10]

  • Oxygen.[1][2][3][4]

Corrective Action:

  • Acidify the Stock: Always store aqueous stocks at pH < 4 (using 10 mM HCl or dilute acetic acid).[2][3][4]

  • Temperature Control: Store stocks at -20°C or -80°C . Never store at room temperature.

  • Fresh Preparation: For critical biological assays (IC50, cell culture), prepare fresh working solutions immediately before use.[3][4]

Issue 3: "I need a high concentration (10 mM) for animal dosing, but it clogs the needle."

Diagnosis: Solubility Limit Exceeded in Saline. Simple saline (0.9% NaCl) can suppress solubility via the "common ion effect" (Cl- ions shifting the equilibrium back to the solid HCl salt) and lacks the solvation power for the aromatic ring at high concentrations.

Corrective Action: Switch to a Cosolvent/Surfactant System .

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1][2][3][4]

  • Why: PEG400 solvates the aromatic fluorophenyl ring, while DMSO disrupts crystal lattice energy.[3]

  • (See Protocol B below for preparation details).

Validated Formulation Protocols

Protocol A: Stable Aqueous Stock (For In Vitro Assays)

Best for: Enzyme assays, receptor binding, short-term stability.[1][2][3]

  • Weighing: Weigh 10 mg of this compound HCl.

  • Solvent: Add 1.0 mL of 10 mM HCl (in sterile water).

    • Note: The excess acid prevents local pH spikes and inhibits dimerization.[3][4]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective vials (amber) and freeze at -20°C.

    • Shelf Life: 1 month frozen; <4 hours at RT.[1][2][3][4]

Protocol B: High-Solubility Vehicle (For In Vivo/IP Injection)

Best for: Animal studies requiring doses > 10 mg/kg.[1][2][3]

  • Stock Preparation: Dissolve compound in 100% DMSO at 20x the final desired concentration (e.g., if target is 5 mg/mL, make a 100 mg/mL DMSO stock).[3][4]

  • Excipient Addition: Add PEG400 (Polyethylene Glycol 400) to the DMSO stock.[2][3][4] Vortex.

    • Ratio: If final volume is 1 mL: Use 50 µL DMSO stock + 400 µL PEG400.[2][3][4]

  • Aqueous Phase: Slowly add sterile saline (0.9% NaCl) or water to the final volume (550 µL in this example) while vortexing continuously.

    • Crucial Step: Add water last. Adding DMSO to water often causes precipitation; adding water to the DMSO/PEG mixture maintains supersaturation.[3][4]

  • Final Formulation: 5% DMSO / 40% PEG400 / 55% Saline.

Protocol C: Cyclodextrin Complexation (For Sensitive Cells)

Best for: Cell culture where DMSO/PEG toxicity is a concern.[1][2][3][4]

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    -CD)
    in PBS.[1][3]
  • Compound Addition: Add the compound powder directly to the HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CD solution.[1][3][4]
    
  • Energy Input: Sonicate for 10–20 minutes at ambient temperature.

    • Mechanism:[1][2][3][4][11][12] The hydrophobic fluorophenyl ring encapsulates within the cyclodextrin torus, shielding it from the aqueous environment while the hydrophilic exterior ensures solubility.

  • Filtration: Filter sterilize (0.22 µm PVDF).

Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityLogicStartSTART: Define ApplicationCheckConcTarget Concentration?Start->CheckConcLowConc< 1 mM (Low)CheckConc->LowConcHighConc> 1 mM (High)CheckConc->HighConcCheckPHTarget pH Requirement?AcidicAcidic (pH < 6)CheckPH->AcidicNeutralNeutral (pH 7.4)CheckPH->NeutralLowConc->CheckPHCosolventUse DMSO/PEG400(Protocol B)HighConc->CosolventSolubility LimitSoln_WaterUse Water/10mM HCl(Stable)Acidic->Soln_WaterSoln_BufferRisk: PrecipitationRequires CosolventNeutral->Soln_BufferSoln_Buffer->CosolventRobust System?CyclodextrinUse HP-beta-CD(Protocol C)Soln_Buffer->CyclodextrinCell Sensitive?

Caption: Decision logic for selecting the optimal formulation based on concentration and pH requirements.

Figure 2: Stock Preparation & Stability Workflow

PrepWorkflowRawRaw HCl Salt(Solid)WeighWeigh & Dissolve(Acidic Media)Raw->Weigh10mM HClCheckVisual Check:Clear?Weigh->CheckStoreStorage(-20°C, Dark)Check->StoreYesFailDiscard(Yellowing/Precip)Check->FailNo (Cloudy)UseImmediate Use(Neutralize in Assay)Store->UseThaw onceUse->Fail>4 hrs at RT

Caption: Workflow for preparing and maintaining stable stock solutions to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142839702, 1-(2-fluorophenyl)ethanone.[1][2][3][4] Retrieved February 25, 2026, from [Link][1]

    • Note: Provides fundamental physicochemical descriptors and predicted properties for the fluorin
    • Note: Source for commercial availability, salt form confirmation, and basic handling safety.[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][4] Advanced Drug Delivery Reviews.[1][3][4]

    • Context: General reference for the "Common Ion Effect" and salt solubility principles discussed in Protocol B.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][4] Journal of Pharmacy and Pharmacology.[3][4]

    • Context: Mechanistic basis for Protocol C (Cyclodextrin complex
  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-amino-1-(4-fluorophenyl)ethanone.[1][2][3] Retrieved February 25, 2026, from [Link][1]

    • Note: Used for analog property validation (LogP, pKa estimates).[1]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro vs. 4-Fluoro Phenacylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a nuanced understanding of how structural modifications impact molecular reactivity is fundamental. The strategic placement of a fluorine atom on a phenacylamine scaffold can profoundly alter its chemical behavior, influencing reaction kinetics, selectivity, and even metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of 3-fluoro and 4-fluoro phenacylamine derivatives, grounded in established principles of physical organic chemistry and supported by experimental design logic.

The Decisive Influence of Fluorine's Positional Isomerism

The chemical reactivity of phenacylamine derivatives is primarily centered around two key functional groups: the electrophilic carbonyl carbon of the acetophenone moiety and the nucleophilic primary amine. The introduction of a highly electronegative fluorine atom to the phenyl ring modulates the electron density of the entire system through a combination of inductive and resonance effects. The specific position of this fluorine atom—whether at the meta (3-position) or para (4-position)—is critical in determining the net electronic outcome and, consequently, the molecule's reactivity profile.

A Tale of Two Electronic Effects: Inductive vs. Resonance

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework due to its high electronegativity.[1][2] This effect diminishes with distance. Concurrently, fluorine's lone pairs can donate electron density into the aromatic pi-system, a phenomenon known as the resonance or mesomeric effect (+M).[1][2][3] The overall electronic influence of fluorine is a delicate balance of these two opposing forces, with the positional context being key.

  • 4-Fluoro (Para) Position: When fluorine is in the para position, it exerts both its -I and +M effects. The inductive effect withdraws electron density from the ring, making it less nucleophilic. The resonance effect, however, donates electron density, particularly to the ortho and para positions.[1][2][3] While the inductive effect of halogens generally outweighs their resonance effect, the +M effect at the para position partially counteracts the electron withdrawal, influencing the reactivity of the distal carbonyl and amine groups.[3]

  • 3-Fluoro (Meta) Position: At the meta position, the resonance effect of the fluorine atom does not extend to the other positions on the ring in the same way. Therefore, the dominant electronic influence is the strong, electron-withdrawing inductive effect (-I).[1] This results in a more significant net withdrawal of electron density from the aromatic ring compared to the 4-fluoro isomer.

This fundamental difference in electronic distribution is the primary driver of the distinct reactivity observed between these two isomers.

Visualizing the Electronic Landscape

The following diagram illustrates the dominant electronic effects in both 3-fluoro and 4-fluoro phenacylamine, providing a visual rationale for their differential reactivity.

electronic_effects Electronic Effects on Phenacylamine Derivatives cluster_4fluoro 4-Fluoro Phenacylamine cluster_3fluoro 3-Fluoro Phenacylamine node4 Fluorine at Para Position effect4 Inductive Effect (-I) Partially offset by Resonance Effect (+M) node4->effect4 result4 Net Electron Withdrawal (Moderated) effect4->result4 node3 Fluorine at Meta Position effect3 Dominant Inductive Effect (-I) (Resonance effect is not transmitted to the rest of the ring) node3->effect3 result3 Stronger Net Electron Withdrawal effect3->result3

Caption: Dominant electronic effects in 4-fluoro vs. 3-fluoro phenacylamine.

Comparative Reactivity Analysis

The distinct electronic profiles of the 3-fluoro and 4-fluoro isomers directly translate to predictable differences in their reactivity at the key functional groups.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon is a primary site for nucleophilic attack. Its electrophilicity is enhanced by electron-withdrawing groups on the phenyl ring, which pull electron density away from the carbonyl.[4][5]

DerivativeKey Electronic Effect at CarbonylPredicted Carbonyl Electrophilicity
3-Fluoro Phenacylamine Strong, uncompensated -I effectHigh
4-Fluoro Phenacylamine -I effect partially counteracted by +M effectModerate
Nucleophilicity of the Amine Group

The nucleophilicity of the primary amine is dependent on the availability of its lone pair of electrons. Electron-withdrawing substituents on the phenyl ring decrease the electron density on the nitrogen, thereby reducing the amine's basicity and nucleophilicity.[6]

DerivativeOverall Electron Withdrawal from RingPredicted Amine Nucleophilicity
3-Fluoro Phenacylamine StrongerLower
4-Fluoro Phenacylamine WeakerHigher

Experimental Workflow: A Protocol for Assessing Amine Nucleophilicity

To empirically validate the predicted difference in amine nucleophilicity, a competitive acylation experiment can be employed. This method provides a direct, quantitative comparison of the reactivity of the two isomers towards an electrophile.

Experimental Protocol
  • Preparation of Reactants: Create a solution containing precise equimolar amounts of 3-fluoro phenacylamine and 4-fluoro phenacylamine in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

  • Competitive Reaction: To this mixture, introduce a sub-stoichiometric quantity (e.g., 0.5 equivalents) of an acylating agent, such as acetic anhydride or a fluorescently tagged acid chloride (e.g., dansyl chloride), along with a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the acid byproduct.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a defined period, monitoring its progress by a suitable technique (e.g., TLC or LC-MS). Quench the reaction by adding an excess of a highly reactive amine scavenger (e.g., tris(2-aminoethyl)amine).

  • Analysis and Quantification: Analyze the resulting mixture using High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation: The ratio of the acylated products (N-acetyl-3-fluoro phenacylamine vs. N-acetyl-4-fluoro phenacylamine) directly corresponds to the relative nucleophilicity of the starting amines. A higher proportion of the 4-fluoro derivative would confirm its greater nucleophilicity.

experimental_workflow Competitive Acylation Workflow start Equimolar Mixture (3-FPA & 4-FPA) add_reagent Add 0.5 eq. Acylating Agent + Base start->add_reagent react Competitive Acylation add_reagent->react quench Quench with Amine Scavenger react->quench analyze HPLC or qNMR Analysis quench->analyze end Determine Product Ratio (Relative Nucleophilicity) analyze->end

Caption: A streamlined workflow for the competitive acylation experiment.

Summary and Implications for Drug Development and Chemical Synthesis

The choice between a 3-fluoro and a 4-fluoro phenacylamine derivative is a strategic decision with significant consequences for synthetic planning and the properties of the final molecule.

  • 3-Fluoro Phenacylamine Derivatives: These are ideal precursors when high reactivity at the carbonyl group is desired. The enhanced electrophilicity makes them suitable for forming imines, enamines, or for use in reactions where the carbonyl group is the key reactive site. However, the diminished nucleophilicity of the amine must be considered in multi-step syntheses.

  • 4-Fluoro Phenacylamine Derivatives: These are the preferred choice when reactions at the amine group are the primary focus. Their higher nucleophilicity facilitates more efficient N-acylation, N-alkylation, and other amine-centric transformations. In a medicinal chemistry context, a para-fluoro substituent is also a well-established strategy to block a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can make more informed decisions, leading to more efficient synthetic routes and the rational design of molecules with tailored properties.

References

  • Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link].

  • ResearchGate. (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Available from: [Link].

  • Reddit. Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Available from: [Link].

  • Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link].

  • University of Calgary. Ch 8 : Nucleophilc Substitution answers. Available from: [Link].

  • Science.gov. hammett substituent constants: Topics by Science.gov. Available from: [Link].

  • Asian Journal of Chemistry. Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Available from: [Link].

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. Available from: [Link].

  • Wikipedia. Hammett equation. Available from: [Link].

  • Chemistry Steps. Reactions of Aniline. Available from: [Link].

  • Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions? Available from: [Link].

  • ResearchGate. (a) Hammett correlations corresponding to fluorination of... | Download Scientific Diagram. Available from: [Link].

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link].

  • Canadian Science Publishing. Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Available from: [Link].

  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. Available from: [Link].

  • ResearchGate. Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. Available from: [Link].

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link].

  • YouTube. Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Available from: [Link].

  • College of Saint Benedict & Saint John's University. Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. Available from: [Link].

  • National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link].

  • ResearchGate. The photochemical reaction of fluorinated phenylazides. The... | Download Scientific Diagram. Available from: [Link].

  • Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available from: [Link].

  • Royal Society of Chemistry. Fluorinated Pharmaceuticals. Available from: [Link].

  • University of Southern Mississippi. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link].

  • National Institutes of Health. Reactivity and stability of selected flavor compounds. Available from: [Link].

  • National Institutes of Health. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link].

  • SciSpace. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. Available from: [Link].

  • Raines Lab. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Available from: [Link].

Sources

Comparative IR Spectroscopy Guide: 2-Amino-1-(3-fluorophenyl)ethanone Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Amino-1-(3-fluorophenyl)ethanone (Hydrochloride Salt) Primary Application: Forensic Analysis, Pharmaceutical Intermediate Quality Control (QC), Structural Elucidation.[1] Differentiation Challenge: Distinguishing the target meta-isomer (3-fluoro) from its ortho- (2-fluoro) and para- (4-fluoro) positional isomers.

This guide provides a technical comparison of the Infrared (IR) spectral characteristics of this compound against its closest structural analogs. Unlike Mass Spectrometry (MS), where positional isomers often yield identical fragmentation patterns, IR spectroscopy offers a deterministic method for isomer identification through unique "fingerprint" region absorptions—specifically the Out-of-Plane (OOP) C-H bending vibrations.[2]

Experimental Methodology

To ensure reproducible spectral data, the following Attenuated Total Reflectance (ATR-FTIR) protocol is recommended. This method minimizes sample preparation errors common with KBr pellets.

Protocol: Solid-State ATR-FTIR Analysis
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Crystal: Diamond or ZnSe ATR crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio optimization).

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder (Hydrochloride salt form is standard).

    • Place approximately 2–5 mg of sample onto the crystal center.

  • Acquisition:

    • Apply consistent pressure using the anvil to ensure intimate contact.

    • Background Correction: Collect an air background immediately prior to sampling.

  • Post-Processing:

    • Apply baseline correction if necessary.

    • Normalize intensity for comparative overlay.

Critical Note: The spectra described below correspond to the Hydrochloride (HCl) salt , the most stable and common form of this compound. Free base samples will exhibit significantly different N-H stretching frequencies (sharp doublets at 3300–3400 cm⁻¹ vs. broad bands for HCl salts).

Structural Elucidation & Spectral Assignment

The IR spectrum of this compound HCl is defined by three distinct regions. The interplay between the electronegative fluorine atom and the conjugated ketone system drives specific frequency shifts.

A. Functional Group Region (4000–1500 cm⁻¹)
Functional GroupVibration ModeWavenumber (cm⁻¹)Mechanistic Insight
Amine Salt (–NH₃⁺) N-H Stretch2800–3200 (Broad)The ammonium group creates a broad, overlapping absorption band, often obscuring aromatic C-H stretches.
Ketone (C=O) C=O[3] Stretch1680–1695 Conjugation with the benzene ring lowers the frequency from standard aliphatic ketones (~1715 cm⁻¹). The electron-withdrawing fluorine (meta) has a minimal inductive effect on the C=O compared to para/ortho positions.
Aromatic Ring C=C Stretch1580–1600 Characteristic "breathing" modes of the benzene ring.
B. The Fingerprint Region (1500–600 cm⁻¹) – The Differentiation Zone

This region contains the C-F stretch and the C-H Out-of-Plane (OOP) bends, which are the definitive markers for isomer identification.

  • C-F Stretch (~1200–1250 cm⁻¹): A strong, distinct band. While present in all isomers, its exact position shifts slightly based on the electronic environment (ortho/meta/para).

  • C-H OOP Bending (600–900 cm⁻¹): This is the primary discriminator . The substitution pattern on the benzene ring dictates the number and position of these bands.[4]

Comparative Analysis: Isomer Differentiation

The following table contrasts the target compound (3-fluoro) with its positional isomers. This data is synthesized from established spectroscopic rules for disubstituted benzenes and forensic literature on fluorinated cathinone derivatives.

Table 1: Positional Isomer Differentiation Matrix
FeatureTarget: 3-Fluoro (Meta) Alternative: 4-Fluoro (Para)Alternative: 2-Fluoro (Ortho)
C-H OOP Bending Two Bands: ~750–790 cm⁻¹~680–710 cm⁻¹Single Strong Band: ~800–840 cm⁻¹Single Strong Band: ~735–770 cm⁻¹
Spectral Pattern "Meta-pattern" typically shows 3 peaks in the 680-900 region (including ring deformation).[4]"Para-pattern" is cleaner, dominated by one intense peak near 830 cm⁻¹."Ortho-pattern" can be complex but lacks the distinct low-frequency (690) band of the meta isomer.
C=O Shift ~1685 cm⁻¹~1680 cm⁻¹ (Resonance donation from F can lower frequency slightly).~1690 cm⁻¹ (Steric/Inductive effects may raise frequency).
Differentiation Reliability High. The presence of the ~690 cm⁻¹ band is diagnostic for meta-substitution.High. The >800 cm⁻¹ band is diagnostic for para-substitution.[5]Medium. Can overlap with meta; requires absence of 690/830 bands to confirm.

Analyst Insight: When analyzing an unknown sample, if you observe a strong band at 835 cm⁻¹ , it is almost certainly the 4-fluoro isomer. If you observe a split pattern with a band near 690 cm⁻¹ , it is the 3-fluoro (target) .

Decision Logic for Isomer Identification

The following workflow illustrates the logical process for identifying the specific isomer using IR data.

IsomerID Start Unknown Sample Spectrum (2-Amino-1-(fluorophenyl)ethanone HCl) CheckCO Step 1: Verify Core Structure Check C=O (~1690) and C-F (~1250) Start->CheckCO CheckOOP Step 2: Analyze OOP Region (600 - 900 cm⁻¹) CheckCO->CheckOOP Para Single Strong Band ~810 - 840 cm⁻¹ CheckOOP->Para High Freq OOP Meta Two Main Bands ~690 cm⁻¹ AND ~780 cm⁻¹ CheckOOP->Meta Split Low/Mid OOP Ortho Strong Band ~735 - 770 cm⁻¹ (No band at 690 or 830) CheckOOP->Ortho Mid Freq OOP ResultPara Result: 4-Fluoro Isomer (Para) Para->ResultPara ResultMeta Result: 3-Fluoro Isomer (Target Compound) Meta->ResultMeta ResultOrtho Result: 2-Fluoro Isomer (Ortho) Ortho->ResultOrtho

Figure 1: Decision tree for the structural differentiation of fluorinated aminoketone isomers based on C-H Out-of-Plane (OOP) bending vibrations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general OOP substitution rules).
  • Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. Pinellas County Forensic Laboratory.[6] Retrieved from (Demonstrates forensic differentiation of fluoro-isomers).

  • Kranenburg, R. F., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Analytical Chemistry. Retrieved from (Validates the distinct IR signatures of fluorinated aromatic isomers).

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-aminophenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from (Reference for ortho-aminoacetophenone structure and spectral features).

Sources

Technical Guide: Bioactivity Comparison of Fluorinated vs. Non-Fluorinated Amino Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Impact

Amino acetophenones serve two critical roles in chemical biology: as native quorum-sensing signaling molecules (e.g., 2-aminoacetophenone in Pseudomonas aeruginosa) and as versatile pharmacophores for synthesizing chalcones, acridones, and quinolines.

The introduction of fluorine into the amino acetophenone scaffold fundamentally alters its bioactivity profile. This guide compares Non-Fluorinated (Wild-Type) scaffolds against their Fluorinated Bioisosteres , demonstrating that fluorination typically results in:

  • Enhanced Lipophilicity (LogP): Facilitating membrane permeability.

  • Metabolic Blockade: Preventing rapid oxidative clearance by P450 enzymes (specifically at the para position).

  • Electronic Modulation: Altering the pKa of the aniline amine, thereby influencing hydrogen bond donor/acceptor capability in the active site.

Physicochemical Profiling

Before analyzing biological data, it is essential to understand the molecular drivers. The following table contrasts the core properties of a standard 2-aminoacetophenone against a 4-fluoro-2-aminoacetophenone derivative.

PropertyNon-Fluorinated (2-Aminoacetophenone)Fluorinated (4-Fluoro-2-aminoacetophenone)Impact on Bioactivity
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric perturbation; "Bioisosteric" mimicry.
Electronegativity 2.1 (Hydrogen)4.0 (Fluorine)Strong electron withdrawal; reduces amine basicity.
Lipophilicity (LogP) ~1.3~1.8 - 2.1Increased. Improves passive transport across bacterial/cancer cell membranes.
C-X Bond Strength C-H = ~98 kcal/molC-F = ~116 kcal/molHigh Stability. Resists metabolic cleavage.
Metabolic Fate Rapid hydroxylation (Phase I metabolism)Blocked hydroxylation at F-siteExtended Half-life (t1/2).

Comparative Bioactivity Data

The following data synthesizes performance metrics from two primary applications: Antimicrobial Chalcones (derived from the acetophenone core) and Cytotoxic Phenazines.

Case Study A: Antimicrobial Potency (Chalcone Derivatives)

Context: Amino acetophenones are condensed with aldehydes to form chalcones. The electronic nature of the acetophenone ring dictates the potency. Target:Staphylococcus aureus (Gram-positive).

Compound ScaffoldSubstitution (Ring A)MIC (µg/mL)Activity Interpretation
2'-Hydroxyacetophenone-derived H (Unsubstituted)> 100Inactive/Weak
2'-Hydroxyacetophenone-derived 4'-Fluoro 12.5 Moderate Potency
2'-Hydroxyacetophenone-derived 4'-Fluoro-5'-Chloro 6.25 High Potency

Analysis: The introduction of fluorine at the 4-position of the acetophenone ring enhances lipophilicity, allowing the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria more effectively than the non-fluorinated parent.

Case Study B: Cytotoxicity (Acridone/Phenazine Precursors)

Context: 2-Aminoacetophenones are cyclized to form acridones or phenazines. Target: HL-60 (Leukemia cell line).

CompoundIC50 (µM)Mechanism of Enhancement
2-Aminophenazine (Parent) 45.2Moderate DNA intercalation.
7-Fluoro-2-aminophenazine 8.4 5x Potency Increase. Fluorine enhances the acidity of the system, strengthening pi-stacking interactions with DNA base pairs.

Mechanistic Visualization

The following diagram illustrates why fluorination alters the biological outcome, mapping the physicochemical changes to cellular effects.

FluorineMechanism cluster_0 Chemical Modification cluster_1 Physicochemical Shift cluster_2 Biological Outcome Acetophenone Amino Acetophenone Core Fluorination + Fluorine (C-F) (Para/Ortho) Acetophenone->Fluorination LogP Increased Lipophilicity (Membrane Permeability) Fluorination->LogP pKa Reduced Basicity (Amine Modulation) Fluorination->pKa Metab Blocked P450 Oxidation Site Fluorination->Metab Uptake Enhanced Intracellular Accumulation LogP->Uptake Crosses Bilayer Binding Tighter Target Binding (DNA/Enzyme) pKa->Binding H-Bond Donor Strength HalfLife Extended Duration of Action Metab->HalfLife Resists Degradation

Figure 1: Mechanistic flow detailing how fluorine substitution translates to enhanced bioactivity.

Experimental Protocols

To replicate the comparative data, use the following standardized workflows. These protocols are designed to be self-validating through the use of internal controls.

Protocol A: Synthesis of Fluorinated Chalcone Derivatives

Objective: Synthesize the active derivative from the amino acetophenone building block. Reaction: Claisen-Schmidt Condensation.

  • Reagents:

    • Equimolar (0.01 mol) 4-fluoro-2-aminoacetophenone (Target) OR 2-aminoacetophenone (Control).

    • Equimolar (0.01 mol) substituted benzaldehyde.

    • 40% NaOH (aq).

    • Ethanol (95%).

  • Procedure:

    • Dissolve acetophenone in 20 mL Ethanol.

    • Add benzaldehyde slowly with stirring.

    • Add 10 mL NaOH dropwise at 0-5°C.

    • Stir at room temperature for 12 hours (Monitor via TLC: Hexane/Ethyl Acetate 7:3).

    • Pour into crushed ice/HCl water. Filter precipitate.

    • Purification: Recrystallize from Ethanol.

  • Validation:

    • Yield Check: Fluorinated derivatives typically yield 75-85%; non-fluorinated ~65-75%.

    • Structure Confirmation: 1H-NMR must show characteristic doublet-of-doublets for the C-F coupling (J_H-F ≈ 5-9 Hz).

Protocol B: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency differences.

  • Preparation:

    • Stock solutions: Dissolve compounds in DMSO (1 mg/mL).

    • Media: Mueller-Hinton Broth (MHB).

    • Inoculum: S. aureus adjusted to 0.5 McFarland standard (

      
       CFU/mL).
      
  • Plate Setup:

    • Use 96-well plates.

    • Rows A-B: Fluorinated Compound (Serial dilution 100 -> 0.19 µg/mL).

    • Rows C-D: Non-Fluorinated Control (Same dilution).

    • Row E: Ciprofloxacin (Positive Control).

    • Row F: DMSO only (Solvent Control - Critical for validity).

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Add 20 µL Resazurin dye (0.01%). Incubate 2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth.

    • MIC Definition: Lowest concentration remaining blue.

Experimental Workflow Diagram

Workflow cluster_assay Bioassay (Parallel) start Start: Acetophenone Selection synth Claisen-Schmidt Condensation start->synth purify Recrystallization & NMR Verification (F-Coupling) synth->purify dilution Serial Dilution (DMSO Stock) purify->dilution incubate Incubation (37°C, 24h) dilution->incubate readout Resazurin Readout (Blue vs Pink) incubate->readout

Figure 2: Step-by-step experimental workflow for synthesizing and testing acetophenone derivatives.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Padhye, S., et al. (2009). Fluorinated 2'-hydroxychalcones as biologically active agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(15), 4284-4287. Link

  • Cerecetto, H., et al. (2019). Selective Hypoxia‐Cytotoxin 7‐Fluoro‐2‐Aminophenazine 5,10‐Dioxide: Toward “Candidate‐to‐Drug” Stage. ChemMedChem, 14(18), 1670-1683. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Bandyopadhaya, A., et al. (2012).[1] The Quorum Sensing Volatile Molecule 2-Amino Acetophenone Modulates Host Immune Responses.[1][2] PLoS Pathogens, 8(11), e1003024.[1] Link[1]

Sources

A Comparative Guide to the Definitive Structural Validation of 2-Amino-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property.[1] An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in the drug discovery pipeline. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Amino-1-(3-fluorophenyl)ethanone, a key building block in medicinal chemistry.

While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and definitive visualization of the atomic arrangement.[2][3] This document will delve into the causality behind experimental choices in crystallography and objectively compare its performance against complementary techniques, providing field-proven insights and detailed protocols for a comprehensive, self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[4] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is mathematically deconstructed to generate a precise electron density map, which reveals the exact spatial coordinates of every atom in the molecule, as well as its arrangement within the crystal lattice.[3][5] This provides unequivocal data on bond lengths, bond angles, and stereochemistry, making it the definitive method for structural elucidation.[2]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a final, validated crystal structure is a systematic process. Each step is designed to ensure the highest quality data, which is essential for an accurate structural solution. The causality behind this workflow is critical for success.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification of C₈H₈FNO crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purity >98% selection Crystal Selection & Mounting crystal_growth->selection data_collection X-ray Diffraction Data Collection selection->data_collection Cryo-cooling solution Structure Solution (Phase Problem) data_collection->solution refinement Structure Refinement (Model Fitting) solution->refinement validation Validation & Final CIF/PDB File refinement->validation

Caption: Workflow for X-ray Crystallography.

Detailed Experimental Protocol: X-ray Crystallography

Objective: To obtain a publication-quality crystal structure of this compound.

  • Crystal Growth (The Art of Patience):

    • Rationale: The formation of a single, well-ordered crystal, typically 0.1-0.5 mm in size, is the most critical and often most challenging step.[4] Defects in the crystal lattice will lead to poor diffraction and an unsolvable structure.

    • Protocol:

      • Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture). The goal is a near-saturated solution.

      • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as a nucleation site, preventing the growth of a single large crystal.

      • Loosely cap the vial and place it in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks. The slow rate encourages the ordered packing of molecules into a single crystal lattice.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or satellite growths. The crystal is cryo-cooled to minimize thermal vibrations and radiation damage from the X-ray beam, leading to higher-quality diffraction data.

    • Protocol:

      • Under a microscope, identify a suitable crystal.

      • Using a cryo-loop, carefully scoop the crystal out of the mother liquor. The surrounding oil (paraffin or NVH oil) protects it from atmospheric moisture and cryo-damage.

      • Instantly plunge the loop into liquid nitrogen (flash-cooling).

      • Mount the frozen crystal onto the goniometer head of the diffractometer, which is bathed in a stream of cold nitrogen gas (~100 K).

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete diffraction pattern from all possible orientations. Modern diffractometers automate this process.

    • Protocol:

      • Center the crystal in the X-ray beam using the instrument's video microscope.

      • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

      • Based on the crystal's symmetry, the software calculates an optimal data collection strategy to ensure high completeness and redundancy of the data.

      • Initiate the full data collection run, which can take several hours.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

    • Protocol:

      • Process the raw diffraction images to integrate the intensities of each reflection.

      • Use software (e.g., SHELXT, Olex2) to solve the structure, which provides an initial atomic model.

      • Refine the model iteratively by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. Key metrics like the R-factor (residual factor) are monitored. An R-factor below 5% is indicative of a well-refined structure.

      • Generate a final crystallographic information file (CIF) and report.

Comparative Analysis: A Multi-Technique Approach

While crystallography provides the definitive answer, other analytical techniques are faster, require less sample, and provide complementary information. In a real-world workflow, these methods are used as preliminary checks to build a body of evidence confirming the proposed structure.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for determining the connectivity and chemical environment of atoms in a molecule.[8] It relies on the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Information Provided: Confirms the carbon-hydrogen framework, the number of unique protons and carbons, and their neighboring atoms. ¹⁹F NMR specifically confirms the presence and chemical environment of the fluorine atom on the phenyl ring.

  • Strengths: Non-destructive, requires only a few milligrams of sample, and provides rapid confirmation of the molecular skeleton.

  • Limitations: Provides information on connectivity, not the absolute 3D structure in the solid state. It can be difficult to definitively assign the position of the fluorine (ortho, meta, or para) without extensive 2D NMR experiments and comparison to known standards.

Protocol: ¹H NMR Spectroscopy

  • Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Place the tube in the NMR spectrometer.

  • Acquire the spectrum, typically requiring a few minutes. The resulting spectrum should show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH₂) protons, with chemical shifts and coupling patterns consistent with the 3-fluoro substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with very high accuracy.[7]

  • Information Provided: High-resolution mass spectrometry (HRMS) will confirm the elemental formula C₈H₈FNO by providing a mass measurement accurate to within a few parts per million.

  • Strengths: Extremely sensitive (requires microgram quantities or less), very fast, and provides unambiguous confirmation of the molecular formula.

  • Limitations: Provides no information about atom connectivity or isomerism. It cannot distinguish this compound from its 2-fluoro or 4-fluoro isomers.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The measured mass should match the theoretical mass for C₈H₉FNO⁺ (154.06627 m/z) within 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule.[7]

  • Information Provided: Confirms the presence of the key functional groups: a carbonyl (C=O) stretch from the ketone (~1680 cm⁻¹), N-H stretches from the primary amine (~3300-3400 cm⁻¹), and a C-F stretch (~1100-1250 cm⁻¹).

  • Strengths: Very fast, requires minimal sample preparation, and is an excellent first check to verify that the core chemical functionalities are present.

  • Limitations: Provides no information about the overall molecular structure or connectivity. It only confirms the presence of the constituent parts.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum. The entire process takes less than two minutes.

Performance Comparison Summary

TechniqueInformation ObtainedSample RequirementsSpeedKey AdvantagesKey Limitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.Single crystal (0.1-0.5 mm)Slow (Days to Weeks)Unambiguous, provides a complete structural picture.[9]Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Atomic connectivity, chemical environment, ¹H/¹³C/¹⁹F framework.2-10 mg, solubleFast (Minutes)Non-destructive, excellent for confirming the molecular skeleton in solution.[8]Indirect structural information; can be ambiguous for isomers.
Mass Spectrometry Molecular weight, elemental formula.< 1 mgVery Fast (< 5 min)High sensitivity and accuracy for molecular formula confirmation.Cannot differentiate between isomers.
IR Spectroscopy Presence of functional groups (C=O, N-H, C-F).~1 mgVery Fast (< 2 min)Rapid and simple verification of key chemical bonds.Provides no information on connectivity or overall structure.

A Synergistic and Self-Validating Workflow

In a regulated drug development environment, no single technique is used in isolation. Instead, these methods are combined to create a self-validating system where the results from each analysis must be consistent with the proposed structure. This synergistic approach ensures the highest level of scientific integrity.

G cluster_spectroscopy Spectroscopic & Spectrometric Validation synthesis Proposed Structure: This compound ms MS Check Correct Mass & Formula? synthesis->ms ir IR Check Correct Functional Groups? synthesis->ir nmr NMR Check Correct Connectivity? synthesis->nmr xray Definitive Validation X-ray Crystallography nmr->xray Consistent Data final Validated Structure xray->final Unambiguous Proof

Caption: A synergistic workflow for structural validation.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct, high-resolution, three-dimensional view of the molecule, leaving no ambiguity. However, a robust and efficient validation workflow, as practiced in the pharmaceutical industry, leverages the strengths of multiple techniques. The rapid checks provided by mass spectrometry, IR, and NMR spectroscopy build a strong, consistent body of evidence. This multi-faceted approach ensures that the definitive, yet resource-intensive, technique of X-ray crystallography is used to confirm a structure that has already been rigorously vetted, guaranteeing the highest degree of confidence in the final structural assignment.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Technology Networks. Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

  • NC State University Office of Research and Innovation. Small Molecule X-ray Crystallography. [Link]

  • PharmaGuru.co. Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. [Link]

  • TCA Lab / Alfa Chemistry. Structure Confirmation. [Link]

  • PubChemLite. 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride (C8H8FNO). [Link]

  • Pharma Knowledge Forum. Pharmaceuticals Structural Elucidation: How to Make Strategy. [Link]

Sources

LC-MS Identification of Impurities in 2-Amino-1-(3-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analysts

Executive Summary

The synthesis of 2-Amino-1-(3-fluorophenyl)ethanone (typically isolated as the hydrochloride salt) is a critical step in the manufacturing of various fluorinated kinase inhibitors. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for routine Quality Control (QC), it frequently fails to detect trace non-chromophoric impurities or resolve isobaric interferences common in this pathway.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV, demonstrating why LC-MS is the non-negotiable standard for process optimization and impurity identification in this specific synthesis. We focus on the Delépine reaction pathway, the industry standard for this transformation, and the specific instability profile of


-amino ketones.

Part 1: Synthetic Context & Impurity Genesis

To identify impurities, one must understand their origin. The synthesis typically proceeds via the bromination of 3-fluoroacetophenone followed by amination using hexamethylenetetramine (Hexamine).

The "Hidden" Instability Factor

The critical technical insight often missed in standard protocols is the thermodynamic instability of the free base


-amino ketone. Upon neutralization or in non-acidic media, this compound undergoes rapid self-condensation to form pyrazine derivatives. This makes "Impurity D" (see below) a time-dependent artifact of sample preparation, not just synthesis.
Impurity Genesis Map

The following diagram outlines the reaction nodes where specific impurities are generated.

ImpurityGenesis SM Starting Material 3-Fluoroacetophenone Bromination Step 1: Bromination (Br2 or NBS) SM->Bromination Inter_Bromo Intermediate 2-Bromo-1-(3-fluorophenyl)ethanone Bromination->Inter_Bromo Imp_A Impurity A Over-brominated species (Dibromo) Bromination->Imp_A Excess Br2 Imp_B Impurity B Hydrolysis Byproduct 2-Hydroxy-1-(3-fluorophenyl)ethanone Inter_Bromo->Imp_B Moisture/Hydrolysis Amination Step 2: Delépine Reaction (Hexamine + HCl/EtOH) Inter_Bromo->Amination Product Product (Salt) This compound HCl Amination->Product FreeBase Transient Free Base (pH > 7 or low acid) Product->FreeBase Workup/pH shift Imp_C Impurity C Pyrazine Dimer 2,5-bis(3-fluorophenyl)pyrazine FreeBase->Imp_C Dimerization (-2H2O, -2H)

Figure 1: Impurity genesis pathways in the Delépine synthesis of 3-fluorophenacylamine. Note the divergence leading to hydrolytic and dimerization impurities.

Part 2: Analytical Strategy Comparison

Why switch from UV to MS? The table below contrasts the performance of standard HPLC-UV (254 nm) against LC-MS (ESI+) for this specific molecule.

Comparative Performance Matrix
FeatureHPLC-UV (Standard)LC-MS (Recommended)Technical Rationale
Specificity ModerateHighUV cannot distinguish the Product (MW 153) from the Hydroxy impurity (MW 154) easily if they co-elute. MS separates them by mass.
Sensitivity (LOD) ~0.05% (w/w)<0.005% (w/w)Critical for detecting trace mutagenic precursors (e.g., alkyl bromides).
Impurity ID Retention time onlyStructural ElucidationUV requires a known standard to identify a peak. MS provides MW and fragmentation data to identify unknowns (e.g., the pyrazine dimer).
Bromo-Species Poor DistinctionExcellentThe bromine isotope pattern (

~ 1:1) in MS is diagnostic for identifying unreacted intermediate.
Sample Prep SimpleSensitiveMS requires volatile buffers (Formate/Acetate). Phosphate buffers used in UV are incompatible.

Part 3: Experimental Protocol (LC-MS)

This protocol is designed to validate the presence of the specific impurities mapped in Part 1.

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred, but Single Quad is sufficient for nominal mass ID).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Note: A short column is used to minimize on-column degradation of the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the amine salt).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Sample Preparation (Crucial Step)[1]
  • Solvent: Dissolve the solid HCl salt in Water:Acetonitrile (90:10) containing 0.1% Formic Acid .

  • Warning: Do not use pure methanol or neutral solvents. Methanol can form hemiaminals with residual formaldehyde (from the Delépine reaction), creating "ghost" impurities in the spectrum.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 100 – 600.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Adjust to minimize in-source fragmentation of the fragile amine).

Part 4: Results & Discussion (Impurity Library)

The following table lists the specific spectral signatures for the impurities identified in this synthesis.

CompoundStructure DescriptionFormulaMonoisotopic Mass (Da)Observed m/z [M+H]+Diagnostic Features
Product This compoundC

H

FNO
153.06154.1 Base peak. Even mass (Nitrogen rule).
Impurity A 3-Fluoroacetophenone (SM)C

H

FO
138.05139.1 Early eluter. No Nitrogen.
Impurity B 2-Bromo-1-(3-fluorophenyl)ethanoneC

H

BrFO
215.96216.9 / 218.9 1:1 Isotope ratio (79Br/81Br). Critical to monitor due to toxicity.
Impurity C 2-Hydroxy-1-(3-fluorophenyl)ethanoneC

H

FO

154.04155.0 +1 Da shift from product. Often co-elutes with product in UV.
Impurity D Pyrazine DimerC

H

F

N

268.08269.1 Late eluter (non-polar). Indicates instability or poor pH control.
Interpretation of the Pyrazine Dimer (Impurity D)

If you observe a significant peak at m/z 269.1 , it indicates that your sample preparation or workup procedure allowed the pH to rise above 6.0. The


-amino ketone free base dimerizes to a dihydropyrazine, which rapidly oxidizes to the fully aromatic pyrazine shown below.

Mechanism:



Part 5: Workflow Visualization

The following diagram illustrates the decision-making process for analyzing batches of this intermediate.

AnalyticalWorkflow Sample Crude Product (HCl Salt) Prep Sample Prep (0.1% Formic Acid) Sample->Prep LCMS Run LC-MS (ESI+) Prep->LCMS Decision Check m/z 217/219 (Bromo Impurity) LCMS->Decision Action1 Recrystallize (Solvent: IPA/EtOH) Decision->Action1 Detected (>0.1%) Action2 Check m/z 269 (Pyrazine) Decision->Action2 Not Detected Pass Release for Next Step Action2->Pass Not Detected Fail_pH Fail: Acidify & Reprocess Action2->Fail_pH Detected

Figure 2: Analytical decision matrix for batch release. Note that detection of the Bromo impurity triggers recrystallization, while detection of Pyrazine indicates pH handling errors.

References

  • Organic Chemistry Portal. (n.d.). Delépine Reaction: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[1] Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-(3-fluorophenyl)ethanone. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following procedures are designed to ensure the safe handling and disposal of this chemical, grounded in established safety principles.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as other amino ketones, indicate a clear hazard profile.[1][2][3][4] The primary risks associated with this class of compounds include:

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][2][3]Avoid contact with skin. Wash thoroughly after handling.[1][2]
Serious Eye Irritation (Category 2A) Causes serious eye irritation, potentially leading to damage if not addressed promptly.[1][2][3]Avoid contact with eyes. Rinse cautiously with water for several minutes if contact occurs.[1][2]
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
Acute Oral Toxicity (Category 4) Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][3]

Given these hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe laboratory operations.

Core Directive: A Multi-Layered PPE Approach

The selection of PPE is dictated by the specific tasks being performed and the potential for exposure. The following table outlines the minimum PPE requirements for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile), double-gloved.Full-length lab coat or disposable gown with knit cuffs.[5]Recommended, especially if not in a fume hood. Use a NIOSH-approved respirator with a particulate filter.
Solution Preparation/Handling Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile).Full-length lab coat or disposable gown.[5]Not typically required if performed in a certified chemical fume hood.
Running Reactions Chemical safety goggles with side shields.Chemical-resistant gloves (e.g., Nitrile).Full-length lab coat.Not typically required if performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant disposable coveralls.[5]Required. NIOSH-approved air-purifying respirator with appropriate cartridges or a supplied-air respirator.[6]
The Rationale Behind PPE Selection
  • Eye and Face Protection: Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[1][2][3] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against splashes and fine dust. A face shield should be worn over goggles during activities with a higher risk of splashing, such as when handling larger quantities or during spill cleanup.[5]

  • Skin and Body Protection: To prevent skin irritation, a multi-faceted approach is required.[1][2]

    • Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating your hands. For prolonged contact or during spill cleanup, more robust gloves may be necessary.[6]

    • Lab Coat/Gown: A lab coat protects the skin and personal clothing from contamination. For handling hazardous substances, a long-sleeved gown that closes in the back and has tight-fitting cuffs is recommended to provide a better barrier.[5] Disposable gowns are preferable as they can be discarded if heavily contaminated.[6]

  • Respiratory Protection: Inhalation of this compound dust or aerosols can lead to respiratory tract irritation.[1][2][3] All handling of the solid material should ideally be done within a certified chemical fume hood to minimize airborne concentrations.[7] If a fume hood is not available or during a large spill, a NIOSH-approved respirator is required.

Operational Plan: From Preparation to Disposal

A structured workflow is essential to minimize the risk of exposure. The following diagram and protocols outline the key steps for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review & SOP - Review SDS - Prepare Standard Operating Procedure Area 2. Designate Work Area - Chemical Fume Hood - Ensure eyewash/shower access Prep->Area PPE_Don 3. Don PPE - Goggles/Face Shield - Gloves (Double) - Lab Coat/Gown Area->PPE_Don Weigh 4. Weigh & Transfer - Use anti-static measures - Handle solids carefully PPE_Don->Weigh Experiment 5. Perform Experiment - Maintain containment - Monitor for spills Weigh->Experiment Decon 6. Decontaminate - Clean work surfaces - Deactivate residues if applicable Experiment->Decon Waste 7. Segregate Waste - Solid & Liquid Waste - Contaminated PPE Decon->Waste PPE_Doff 8. Doff PPE - Remove in correct order - Wash hands thoroughly Waste->PPE_Doff

Caption: Workflow for safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

A. Donning Personal Protective Equipment

  • Preparation: Before entering the designated handling area, remove all personal items, such as watches and rings.

  • Body Protection: Don your lab coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye/Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Put on your first pair of gloves. Then, put on a second pair over the first, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat or gown.

B. Safe Handling

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[7]

  • Containment: Use a chemical-resistant tray or work surface to contain any potential spills.

  • Transfers: When transferring the solid, use a spatula and avoid creating dust. For solutions, use appropriate glassware and transfer methods to prevent splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][2]

C. Doffing Personal Protective Equipment

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated waste container.

  • Lab Coat/Gown: Unfasten your lab coat or gown, rolling it away from your body to prevent the outer contaminated surface from touching your clothes.

  • Eye/Face Protection: Remove your face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated. Place these items in a designated, sealed container for hazardous waste disposal.[8] Do not dispose of them in the regular trash.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.

    • Collect all chemical waste in a clearly labeled, sealed container.[8]

    • Do not mix with other waste streams unless you have confirmed compatibility.[8]

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area.[8]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][8]

Emergency Procedures: Immediate Actions for Exposure and Spills

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing.[1][2] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]

  • Spills:

    • Evacuate all non-essential personnel from the area.[8]

    • Ensure adequate ventilation.[9]

    • Wearing the appropriate PPE for spill cleanup, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

    • Clean the spill area thoroughly.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 3'-Aminoacetophenone.
  • ThermoFisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2'-Aminoacetophenone.
  • Combi-Blocks, Inc. (2025, April 8). JP-1969 - Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Echemi. (n.d.). 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BenchChem. (2025). Personal protective equipment for handling 2'-Aminoacetophenone.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-1-(2-fluorophenyl)ethan-1-one - Hazard.
  • BenchChem. (2025). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.